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  • Product: 1,4-Diazabicyclo[3.3.1]nonan-2-one
  • CAS: 1935284-30-2

Core Science & Biosynthesis

Foundational

Structural Elucidation and Conformational Dynamics of 1,4-Diazabicyclo[3.3.1]nonan-2-one: An X-Ray Crystallography Whitepaper

Executive Summary The 1,4-diazabicyclo[3.3.1]nonane scaffold represents a privileged, conformationally constrained "semi-cage" motif in modern medicinal chemistry. By embedding piperidine and piperazine rings within a br...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,4-diazabicyclo[3.3.1]nonane scaffold represents a privileged, conformationally constrained "semi-cage" motif in modern medicinal chemistry. By embedding piperidine and piperazine rings within a bridged bicyclic system, researchers can restrict the conformational freedom of pharmacophores, drastically enhancing binding affinity and selectivity for central nervous system targets, most notably the dopamine transporter (DAT) .

The introduction of a carbonyl group at the C2 position to form 1,4-diazabicyclo[3.3.1]nonan-2-one fundamentally alters this geometry. The resulting amide bond enforces local planarity, mitigating transannular strain and shifting the puckering parameters of the bicyclic core. This whitepaper provides an in-depth technical analysis of the molecular geometry of 1,4-diazabicyclo[3.3.1]nonan-2-one, grounded in rigorous X-ray crystallographic methodologies.

Molecular Geometry & Transannular Dynamics

The parent bicyclo[3.3.1]nonane system classically oscillates between a twin-chair (chair-chair) and a chair-boat conformation. The twin-chair conformation is often thermodynamically penalized by severe steric repulsion between the endo-axial protons at the C3 and C7 positions. However, the 1,4-diaza-2-one substitution dramatically rewires this energy landscape through three distinct mechanisms:

  • Heteroatom Insertion : The replacement of C1 (bridgehead) and C4 with nitrogen atoms removes the C3-C7 transannular proton clash on one side of the ring, lowering the energy barrier for the twin-chair conformation.

  • Amide Planarity : The C2=O substitution creates an amide linkage (N1–C2=O). Due to resonance, the N1 lone pair delocalizes into the carbonyl π-system. This forces sp2 -like hybridization at the N1 bridgehead and strict sp2 hybridization at C2, introducing local planarity across the N1–C2–C3–N4 region .

  • Puckering Parameters : As defined by Cremer and Pople, the introduction of sp2 -hybridized atoms into the skeleton flattens the piperazinone ring, forcing the overall molecule into a highly distorted chair-chair or a stabilized chair-boat conformation, depending on exocyclic substituents .

ConformationalLogic N1 Bicyclo[3.3.1]nonane Flexible Core N2 1,4-Diaza Insertion (Embedded Piperazine) N1->N2 N3 C2=O Amide Formation (sp2 Planarity) N2->N3 N4 Semi-Cage Rigidification (Alleviated C3-C7 Strain) N3->N4 N5 Bioactive Conformation (Target Selectivity) N4->N5

Structural rigidification pathway from the flexible core to the bioactive semi-cage conformation.

X-Ray Crystallography Protocol: A Self-Validating Workflow

To accurately capture the bioactive conformation of 1,4-diazabicyclo[3.3.1]nonan-2-one derivatives, rigorous X-ray crystallographic protocols must be employed. The following step-by-step methodology ensures a self-validating system where empirical data directly corroborates the structural model.

Step 1: Crystal Growth via Vapor Diffusion
  • Procedure : Dissolve the purified compound (>99% via HPLC) in a minimum volume of a polar aprotic solvent (e.g., dichloromethane). Place the unsealed sample vial inside a larger, sealed chamber containing a volatile antisolvent (e.g., pentane or diethyl ether). Incubate at 4 °C for 48–72 hours.

  • Causality : Vapor diffusion allows for an extremely slow, thermodynamically controlled supersaturation. This minimizes the formation of kinetic defects and twin crystals, yielding single crystals with high internal order and minimal solvent inclusion.

Step 2: Cryogenic Data Collection
  • Procedure : Select a single crystal (0.1–0.3 mm) under polarized light and mount it on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a cold nitrogen stream (100 K) and a Mo K α ( λ=0.71073 Å) or Cu K α microfocus source.

  • Causality : Collecting data at 100 K drastically reduces the thermal vibrations (Debye-Waller factors) of the atoms. This is critical for resolving the exact positions of the nitrogen lone pairs and accurately measuring the N1–C2 amide bond length, which dictates the planarity of the semi-cage.

Step 3: Phase Solution and Least-Squares Refinement
  • Procedure : Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F2 using SHELXL. Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation : The protocol is self-validating through its convergence metrics. A successful refinement must yield an R1​ value < 0.05 (indicating <5% discrepancy between the observed and calculated electron density) and a Goodness-of-Fit (GooF) approaching 1.00.

XRayWorkflow A 1. Compound Synthesis & Purification (>99% HPLC) B 2. Crystal Growth (Vapor Diffusion, 4°C) A->B C 3. Single Crystal Selection (0.1 - 0.3 mm, Polarized Light) B->C D 4. X-Ray Diffraction (Mo Kα, λ=0.71073 Å, 100 K) C->D E 5. Phase Problem Solution (Direct Methods / Dual Space) D->E F 6. Structure Refinement (SHELXL, Least-Squares) E->F G 7. Geometrical Validation (R1 < 0.05, GooF ≈ 1.0) F->G

Workflow for the X-ray crystallographic analysis of 1,4-diazabicyclo[3.3.1]nonan-2-one.

Quantitative Structural Parameters

The crystallographic refinement of the 1,4-diazabicyclo[3.3.1]nonan-2-one core yields highly specific geometric data that confirms the mechanistic hypotheses of structural rigidification. The table below summarizes the critical quantitative parameters expected for this scaffold .

Table 1: Representative Crystallographic Data for the 1,4-Diazabicyclo[3.3.1]nonan-2-one Core

Structural ParameterAverage ValueCrystallographic Significance & Causality
N1–C2 Bond Length 1.34 - 1.36 ÅShorter than typical C–N single bonds (1.47 Å), confirming partial double-bond character due to amide resonance.
C2=O Bond Length 1.22 - 1.24 ÅStandard amide carbonyl length, confirming the electron-withdrawing effect of the oxygen atom.
N1–C2–C3 Angle ~118° - 120°Validates the sp2 -like geometry and local planarity of the piperazinone ring segment.
C3···C7 Distance > 3.0 ÅDemonstrates the absence of severe transannular steric clash, a direct result of heteroatom substitution.
Dihedral (N1-C2-C3-N4) ~0° - 15°Quantifies the flattening of the semi-cage structure compared to the highly puckered parent bicyclo alkane.

Pharmacological Implications of the Semi-Cage Geometry

The rigidification of the 1,4-diazabicyclo[3.3.1]nonan-2-one core is not merely a crystallographic curiosity; it is a vital tool in rational drug design. By locking the spatial arrangement of the basic nitrogen (N4) and the bridgehead nitrogen (N1), the molecule acts as a constrained template.

When evaluating these compounds for monoamine transporter affinity, the rigid semi-cage exhibits a more stringent requirement for regiospecificity but achieves significantly higher selectivity for the Dopamine Transporter (DAT) over the Serotonin Transporter (SERT) compared to flexible piperidine analogs . The precise atomic coordinates derived from X-ray diffraction serve as exact starting points for in silico docking studies, bridging the gap between solid-state geometry and dynamic biological interactions in drug development.

References

  • Dutta, A. K., et al. (2004). Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.1]nonane Derivatives and Evaluation of Their Biological Properties for the Monoamine Transporters. Journal of Medicinal Chemistry.[Link]

  • Zefirov, N. S. (2019). Lone pairs vs. covalent bonds: conformational effects in bicyclo[3.3.1]nonane derivatives. Structural Chemistry.[Link]

  • Cremer, D., & Pople, J. A. (1975). General definition of ring puckering coordinates. Journal of the American Chemical Society.[Link]

  • Khrustaleva, A. N., et al. (2021). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones. Acta Crystallographica Section E.[Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 1,4-Diazabicyclo[3.3.1]nonan-2-one from Diamine Precursors

Introduction and Strategic Rationale The 1,4-diazabicyclo[3.3.1]nonane scaffold is a highly valuable, conformationally restricted pharmacophore utilized extensively in modern drug discovery. Bridged bicyclic diamines are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

The 1,4-diazabicyclo[3.3.1]nonane scaffold is a highly valuable, conformationally restricted pharmacophore utilized extensively in modern drug discovery. Bridged bicyclic diamines are frequently deployed to improve the metabolic stability and target selectivity of small molecules, functioning as rigidified analogs of flexible piperazines or piperidines. Notably, derivatives of this core have demonstrated exceptional preferential affinity for monoamine transporters (DAT, SERT, NET) and have been explored as potent bicyclic κ -opioid receptor agonists .

Synthesizing the oxo-derivative, 1,4-diazabicyclo[3.3.1]nonan-2-one , requires precise regiochemical control. The most efficient retrosynthetic approach relies on the intramolecular cyclization of a functionalized 3-aminopiperidine precursor. However, because 3-aminopiperidine possesses both a primary and a secondary amine, direct acylation with a bridging synthon (e.g., chloroacetyl chloride) will preferentially occur at the kinetically favored primary amine, leading to the undesired 1,4-diazabicyclo[3.3.1]nonan-3-one regioisomer.

To invert this selectivity, we employ a Boc-protection strategy . By starting with 3-(Boc-amino)piperidine, we force the acylation to occur exclusively at the secondary piperidine nitrogen. Subsequent deprotection and high-dilution base-promoted cyclization yield the desired[3.3.1] bridged lactam system with high fidelity.

Mechanistic Workflow and Regioselectivity Logic

SynthesisWorkflow SM 3-(Boc-amino)piperidine (Starting Material) Step1 Step 1: N-Acylation Chloroacetyl Chloride, Et3N SM->Step1 Int1 1-(Chloroacetyl)-3-(Boc-amino)piperidine (Intermediate 1) Step1->Int1 Step2 Step 2: Boc Deprotection TFA, DCM Int1->Step2 Int2 1-(Chloroacetyl)-3-aminopiperidine (TFA Salt) Step2->Int2 Step3 Step 3: Cyclization DIPEA, MeCN (0.01 M), 80°C Int2->Step3 Product 1,4-Diazabicyclo[3.3.1]nonan-2-one (Target Scaffold) Step3->Product

Workflow for 1,4-Diazabicyclo[3.3.1]nonan-2-one synthesis from 3-(Boc-amino)piperidine.

Regioselectivity Unprotected Unprotected 3-Aminopiperidine PathA Acylation at Primary Amine (Kinetic Preference) Unprotected->PathA Protected Boc-Protected 3-Aminopiperidine PathB Acylation at Secondary Amine (Forced by Protection) Protected->PathB WrongProd 1,4-Diazabicyclo[3.3.1]nonan-3-one (Undesired Regioisomer) PathA->WrongProd RightProd 1,4-Diazabicyclo[3.3.1]nonan-2-one (Desired Target) PathB->RightProd

Logical relationship demonstrating the necessity of Boc-protection for regioselectivity.

Reagent Matrix and Quantitative Data

The following table summarizes the stoichiometric requirements, experimental conditions, and expected analytical outcomes for the three-step protocol.

StepReaction PhaseReagents & EquivalentsConditionsExpected YieldLC-MS IPC ([M+H]⁺)
1 N-Acylation 3-(Boc-amino)piperidine (1.0 eq)Chloroacetyl chloride (1.1 eq)Triethylamine (1.5 eq)DCM (0.2 M)0 °C to RT, 2 h88 – 92%m/z 277.1
2 Deprotection Intermediate 1 (1.0 eq)Trifluoroacetic acid (10.0 eq)DCM (0.2 M)RT, 1.5 hQuantitativem/z 177.1
3 Cyclization Intermediate 2 (1.0 eq)DIPEA (4.0 eq)MeCN (0.01 M)80 °C, 12 h65 – 72%m/z 141.1

Step-by-Step Experimental Protocol

Step 1: Regioselective N-Acylation

Objective: Install the α -chloroacetamide bridgehead precursor at the secondary amine.

  • Preparation: Flame-dry a round-bottom flask under an inert nitrogen atmosphere. Dissolve 3-(Boc-amino)piperidine (10.0 mmol, 2.00 g) in anhydrous Dichloromethane (DCM, 50 mL) to achieve a 0.2 M concentration.

  • Base Addition: Add Triethylamine (Et 3​ N, 15.0 mmol, 2.09 mL). Causality: Et 3​ N acts as an acid scavenger to neutralize the HCl generated during acylation, preventing the protonation of the piperidine nitrogen which would stall the reaction.

  • Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add Chloroacetyl chloride (11.0 mmol, 0.88 mL) dropwise over 15 minutes. Causality: Acyl chlorides react exothermically. The 0 °C environment suppresses thermal degradation and prevents the formation of highly reactive ketene intermediates that lead to colored impurities.

  • Propagation & Workup: Remove the ice bath and stir at room temperature (RT) for 2 hours. Quench with saturated aqueous NaHCO 3​ (30 mL). Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure.

  • In-Process Control (IPC): Validate completion via LC-MS. The product (Intermediate 1) will show a dominant peak at m/z 277.1 [M+H]⁺.

Step 2: Boc Deprotection

Objective: Unmask the primary amine to prepare the internal nucleophile for cyclization.

  • Preparation: Dissolve the crude Intermediate 1 (~9.0 mmol) in anhydrous DCM (45 mL).

  • Acid Cleavage: Cool to 0 °C and slowly add Trifluoroacetic acid (TFA, 90.0 mmol, 6.9 mL). Stir the mixture at RT for 1.5 hours. Causality: TFA is preferred over HCl in dioxane because its high volatility allows for rapid removal via evaporation, bypassing the need for an aqueous basic workup. An aqueous basic workup at this stage could prematurely trigger intermolecular oligomerization of the highly reactive free amine and the α -chloroacetamide.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3 × 20 mL) to remove residual TFA. The resulting Intermediate 2 is isolated as a dense oil (TFA salt) and used immediately.

  • IPC: LC-MS must confirm the complete disappearance of m/z 277.1 and the emergence of the deprotected mass at m/z 177.1 [M+H]⁺. A ninhydrin TLC stain will show a strong positive (purple/blue) spot, validating the presence of the primary amine.

Step 3: High-Dilution Intramolecular Cyclization

Objective: Execute an intramolecular S N​ 2 displacement to form the[3.3.1] bridged lactam.

  • Preparation: Dissolve the Intermediate 2 TFA salt in anhydrous Acetonitrile (MeCN, 900 mL) to achieve a strict concentration of 0.01 M . Causality: High-dilution conditions are mathematically critical to favor the unimolecular (intramolecular) cyclization trajectory over bimolecular (intermolecular) collisions. Failure to maintain high dilution will result in massive polymerization (the Thorpe-Ingold effect dictates that medium-bridged rings are entropically disfavored without dilution) .

  • Neutralization & Cyclization: Add N,N-Diisopropylethylamine (DIPEA, 36.0 mmol, 6.3 mL). Causality: DIPEA is utilized instead of Et 3​ N because its significant steric bulk prevents it from acting as a competing nucleophile against the α -chloroacetamide, while efficiently neutralizing the TFA salt to liberate the primary amine.

  • Thermal Activation: Heat the reaction mixture to 80 °C (reflux) and stir for 12 hours. MeCN is chosen as the solvent because its polar aprotic nature stabilizes the S N​ 2 transition state.

  • Workup & Purification: Cool to RT and concentrate the massive solvent volume under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc, 100 mL) and water (50 mL). Extract the aqueous layer with EtOAc (2 × 50 mL). Dry the combined organics over Na 2​ SO 4​ and concentrate. Purify via flash column chromatography (Silica gel, 2-10% MeOH in DCM).

  • IPC: LC-MS validation will show a clean shift to m/z 141.1[M+H]⁺ (a loss of 36 Da, corresponding to the expulsion of HCl). The product will no longer stain with ninhydrin, confirming the conversion of the primary amine to a secondary bridged amine.

References

  • Journal of Medicinal Chemistry : Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. URL:[Link]

  • Organic & Biomolecular Chemistry : Stereoselective synthesis and structure–affinity relationships of bicyclic κ receptor agonists. URL: [Link]

  • Organic & Biomolecular Chemistry : Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. (Reference for bridged bicyclic diamine scaffold formation principles). URL:[Link]

Application

Application Notes &amp; Protocols: The Bicyclo[3.3.1]nonane Framework in Asymmetric Organocatalysis

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Rigidity in Asymmetric Catalysis The quest for catalysts that can orchestrate the formation of chiral molecules...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Rigidity in Asymmetric Catalysis

The quest for catalysts that can orchestrate the formation of chiral molecules with high enantiopurity is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical and fine chemical industries. Among the diverse architectures employed in organocatalysis, the bicyclo[3.3.1]nonane framework has emerged as a privileged scaffold.[1] Its rigid, chair-chair or boat-chair conformation provides a well-defined three-dimensional space, which is instrumental in achieving high levels of stereochemical control during a chemical transformation.[1][2] This conformational rigidity minimizes the number of possible transition states, thereby amplifying the energy difference between the pathways leading to the desired and undesired enantiomers.

While the specific molecule 1,4-diazabicyclo[3.3.1]nonan-2-one is not extensively documented as an organocatalyst in peer-reviewed literature, the broader family of chiral aza-bicyclo[3.3.1]nonanes has demonstrated significant promise. These structures serve as the foundation for a variety of powerful organocatalysts that have been successfully applied in a range of asymmetric reactions. This guide will delve into the application of these structurally related and synthetically valuable catalysts, providing insights into their mechanism of action and detailed protocols for their use. We will focus on derivatives of the 2-azabicyclo[3.3.1]nonane scaffold, which have been effectively utilized in key carbon-carbon bond-forming reactions.

Core Principle: Enamine and Iminium Ion Catalysis with Bicyclic Scaffolds

Many organocatalytic transformations hinge on the transient and reversible formation of nucleophilic enamines or electrophilic iminium ions from carbonyl compounds and a chiral amine catalyst. The bicyclo[3.3.1]nonane framework, when incorporated into the catalyst, serves to effectively shield one face of the reactive intermediate, thereby directing the approach of the reaction partner and ensuring high stereoselectivity.

Application Note 1: Asymmetric Intramolecular Aldol Reaction

The intramolecular aldol reaction is a powerful tool for the construction of cyclic systems with multiple stereocenters. Chiral 2-azabicyclo[3.3.1]nonane derivatives, particularly those derived from proline, have proven to be effective catalysts for desymmetrization reactions, leading to the formation of morphan scaffolds, which are prevalent in numerous biologically active natural products.[3][4]

Causality in Experimental Design: The Role of the Catalyst

The success of the asymmetric intramolecular aldol reaction is critically dependent on the ability of the organocatalyst to form a chiral enamine intermediate and to control the subsequent cyclization. A proline-type catalyst, for instance, reacts with a ketone moiety to form an enamine, which then attacks an aldehyde group within the same molecule. The rigid bicyclic framework of the catalyst dictates the conformation of the enamine and the trajectory of the intramolecular attack, thereby establishing the stereochemistry of the newly formed stereocenters. The use of microwave irradiation can significantly accelerate the reaction, often leading to improved yields and selectivities.[4]

Experimental Protocol: Asymmetric Synthesis of a 2-Azabicyclo[3.3.1]nonane Derivative

This protocol is adapted from the work of Diaba and Bonjoch, who developed an organocatalyzed approach to the morphan skeleton.[4]

Reaction:

Materials:

  • Keto-aldehyde substrate (1 equivalent)

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Catalyst C in the original publication) (25 mol%)

  • Acetonitrile (CH3CN)

  • Water

  • Microwave reactor

Procedure:

  • In a 10 mL microwave vessel, combine the keto-aldehyde substrate (e.g., 0.1 g, 1 equivalent), the chiral proline-derived catalyst (0.25 equivalents), acetonitrile (1 mL), and water (e.g., 0.08 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture with stirring to 100 °C for 15 minutes.

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a mixture of dichloromethane and ethyl acetate) to yield the desired 2-azabicyclo[3.3.1]nonan-ol derivative.

Expected Outcome:

This method has been reported to produce the desired bicyclic product with high diastereoselectivity and enantiomeric excesses of around 70-72% ee.[4]

Data Summary: Catalyst Screening in Asymmetric Aldol Cyclization
Catalyst TypeSolventYield (%)Enantiomeric Excess (ee, %)
Proline Derivative ADMSOLowLow
Proline Derivative CCH3CN / H2O7072
Diamine B / TFA-Ineffective-

Data synthesized from Diaba, F., & Bonjoch, J. (2009). Org. Biomol. Chem., 7, 2517-2519.[4]

Visualization of Key Processes

Experimental Workflow for Asymmetric Aldol Cyclization

G cluster_prep Reaction Setup cluster_reaction Microwave Reaction cluster_workup Workup and Purification cluster_product Final Product prep1 Combine keto-aldehyde, catalyst, CH3CN, and H2O in microwave vessel prep2 Seal the vessel prep1->prep2 react Heat to 100°C for 15 min with stirring prep2->react workup1 Cool and concentrate under reduced pressure react->workup1 workup2 Purify by flash column chromatography workup1->workup2 product Enantioenriched 2-azabicyclo[3.3.1]nonan-ol workup2->product G catalyst Chiral Amine Catalyst (R2NH) substrate Keto-aldehyde Substrate iminium Iminium Ion substrate->iminium + R2NH, -H2O enamine Chiral Enamine Intermediate iminium->enamine Deprotonation cyclization Intramolecular C-C Bond Formation enamine->cyclization Intramolecular Attack hydrolysis Hydrolysis cyclization->hydrolysis Intermediate hydrolysis->catalyst Regenerated product Aldol Product hydrolysis->product +H2O

Caption: Generalized catalytic cycle for an amine-catalyzed intramolecular aldol reaction.

Future Perspectives and Related Applications

The rigid bicyclo[3.3.1]nonane scaffold is not limited to aldol reactions. Its derivatives have been explored as ligands in transition-metal catalysis and as key structural motifs in other types of organocatalytic reactions, such as Michael additions. The development of novel synthetic routes to enantiopure bicyclic diamines and amides will undoubtedly expand their application in asymmetric synthesis. The inherent chirality and conformational constraints of these systems offer a fertile ground for the design of next-generation organocatalysts with enhanced activity and selectivity. Researchers in drug development may find these scaffolds to be valuable starting points for the synthesis of complex, sp3-rich molecules that occupy a unique chemical space. [5]

References

  • Diaba, F., & Bonjoch, J. (2009). Asymmetric synthesis of 2-azabicyclo[3.3.1]nonanes by a microwave-assisted organocatalysed tandem desymmetrisation and intramolecular aldolisation. Organic & Biomolecular Chemistry, 7(12), 2517-2519. [Link]

  • ResearchGate. (2025). Recent Advances in Organocatalytic Asymmetric Synthesis of Bicyclo[3.3.1]nonane Frameworks. [Link]

  • Kozma, E., et al. (2018). The bicyclo[3.3.1]nonane system and conformational equilibria for 1–4. ResearchGate. [Link]

  • Ogasawara, K., et al. (2022). Synthesis of sp3-rich chiral bicyclo[3.3.1]nonanes for chemical space expansion and study of biological activities. Bioorganic & Medicinal Chemistry, 54, 116561. [Link]

Sources

Method

Application Notes and Protocols: The Emerging Role of 1,4-Diazabicyclo[3.3.1]nonan-2-one in Advanced Polymer Systems

These application notes provide a technical guide for researchers, polymer chemists, and materials scientists on the potential applications of 1,4-Diazabicyclo[3.3.1]nonan-2-one in polymer chemistry, with a focus on its...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a technical guide for researchers, polymer chemists, and materials scientists on the potential applications of 1,4-Diazabicyclo[3.3.1]nonan-2-one in polymer chemistry, with a focus on its utility as a novel monomer for polyamide synthesis and as a reactive curing agent for epoxy resins. This document outlines the theoretical basis, potential advantages, and detailed experimental protocols for leveraging the unique structural features of this bicyclic lactam.

Introduction

1,4-Diazabicyclo[3.3.1]nonan-2-one is a unique bicyclic molecule featuring a lactam (a cyclic amide) integrated into a diazabicycloalkane framework. This structure is of significant interest in polymer science due to the combination of a polymerizable lactam ring and a sterically hindered tertiary amine. This duality suggests two primary, high-value applications: as a monomer for the synthesis of novel polyamides via ring-opening polymerization (ROP) and as a catalyst or curing agent in thermosetting resin systems, such as epoxies.

The strained nature of bicyclic lactams can influence their reactivity in ROP, potentially leading to polyamides with distinct properties compared to those derived from simple monocyclic lactams.[1] Furthermore, the embedded tertiary amine in the bicyclo[3.3.1]nonane skeleton is analogous to well-known polymerization and curing catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO), suggesting a role in accelerating curing reactions.[2][3]

These notes will explore both avenues, providing the scientific rationale and actionable protocols for laboratory investigation.

Part 1: 1,4-Diazabicyclo[3.3.1]nonan-2-one as a Monomer for Polyamide Synthesis

The presence of a lactam ring makes 1,4-Diazabicyclo[3.3.1]nonan-2-one a candidate for ring-opening polymerization (ROP), a versatile method for producing high-performance polyamides.[4][5][6] The resulting polyamide would feature a repeating unit containing the diazabicycloalkane backbone, which could impart unique thermal, mechanical, and solubility characteristics to the polymer.

Mechanistic Insight: Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization (AROP) is a highly efficient method for the polymerization of lactams.[6] The mechanism involves the generation of a lactamate anion by a strong base, which then acts as the initiating species. The polymerization proceeds via the nucleophilic attack of the lactamate anion on the carbonyl group of a monomer molecule.

AROP_Mechanism

Diagram 1: Anionic Ring-Opening Polymerization (AROP) of 1,4-Diazabicyclo[3.3.1]nonan-2-one.

Protocol: Anionic Ring-Opening Polymerization of 1,4-Diazabicyclo[3.3.1]nonan-2-one

This protocol describes a general procedure for the AROP of 1,4-Diazabicyclo[3.3.1]nonan-2-one. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • 1,4-Diazabicyclo[3.3.1]nonan-2-one (monomer)

  • Anhydrous toluene

  • n-Butyllithium (n-BuLi) in hexanes (initiator)

  • N-Acetylcaprolactam (activator, optional)

  • Methanol (for quenching)

  • Hexane (for precipitation)

Procedure:

  • Monomer Preparation: Dry the 1,4-Diazabicyclo[3.3.1]nonan-2-one monomer under vacuum at 40-50 °C for at least 24 hours to remove any residual moisture.

  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a condenser.

  • Reaction Initiation:

    • Under a positive flow of nitrogen, add the dried monomer to the flask.

    • Add anhydrous toluene to dissolve the monomer (concentration can be varied, e.g., 1 M).

    • Heat the solution to the desired polymerization temperature (e.g., 80-120 °C).

    • Slowly add the n-BuLi solution via syringe through the septum. The amount of initiator will determine the target molecular weight of the polymer.

    • If using an activator, add N-acetylcaprolactam after the initiator.

  • Polymerization: Allow the reaction to proceed for the desired time (e.g., 2-24 hours). The viscosity of the solution is expected to increase as polymerization progresses.

  • Termination and Isolation:

    • Cool the reaction mixture to room temperature.

    • Quench the polymerization by adding a small amount of methanol.

    • Precipitate the polymer by slowly pouring the viscous solution into a large excess of cold hexane with vigorous stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh hexane and dry it under vacuum to a constant weight.

Characterization: The resulting polyamide can be characterized by standard techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, gel permeation chromatography (GPC) for molecular weight and dispersity, and differential scanning calorimetry (DSC) for thermal properties.

ParameterTypical RangeRationale
Monomer Concentration0.5 - 2.0 MAffects reaction rate and viscosity.
Initiator:Monomer Ratio1:50 - 1:500Controls the target molecular weight.
Polymerization Temperature80 - 150 °CInfluences polymerization rate and potential side reactions.
Polymerization Time2 - 24 hoursDetermines the final monomer conversion.

Part 2: 1,4-Diazabicyclo[3.3.1]nonan-2-one as a Curing Agent for Epoxy Resins

The unique structure of 1,4-Diazabicyclo[3.3.1]nonan-2-one suggests a dual functionality in the curing of epoxy resins. The sterically hindered tertiary amine can act as a catalytic accelerator for the epoxy-anhydride or epoxy-amine reaction, while the lactam ring itself could potentially undergo ring-opening and react with the epoxy groups under certain conditions, thus being incorporated into the polymer network. The bicyclic structure is also expected to enhance the toughness of the cured resin.[7]

Proposed Curing Mechanisms
  • Catalytic Action: The lone pair of electrons on the nitrogen atom can initiate the anionic polymerization of the epoxy resin or catalyze the reaction between the epoxy resin and another curing agent (e.g., an anhydride). This is similar to the action of other tertiary amines used as accelerators.[2]

  • Reactive Curing: The lactam ring could potentially be opened by a hydroxyl group (present as an impurity or formed during the curing process), creating a reactive amine that can then participate in the cross-linking reaction with epoxy groups.

Epoxy_Curing_Workflow

Diagram 2: Experimental Workflow for Epoxy Resin Curing and Characterization.

Protocol: Curing of a Bisphenol A-based Epoxy Resin

This protocol outlines the use of 1,4-Diazabicyclo[3.3.1]nonan-2-one as a curing agent for a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., EEW ~188 g/eq)

  • 1,4-Diazabicyclo[3.3.1]nonan-2-one

  • Optional co-curing agent (e.g., hexahydrophthalic anhydride - HHPA)

  • Silicone mold

Procedure:

  • Formulation:

    • Preheat the epoxy resin to approximately 60 °C to reduce its viscosity.

    • Weigh the desired amount of 1,4-Diazabicyclo[3.3.1]nonan-2-one (and co-curing agent, if used) into a disposable cup. The stoichiometry will need to be determined experimentally, starting with a range of concentrations (e.g., 5-20 phr - parts per hundred parts of resin).

    • Add the preheated epoxy resin to the cup.

  • Mixing:

    • Thoroughly mix the components for 3-5 minutes until a homogeneous mixture is obtained.

    • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Curing:

    • Pour the mixture into the silicone mold.

    • Cure the formulation in an oven using a staged curing cycle. A typical cycle might be 2 hours at 100 °C followed by 4 hours at 150 °C. The optimal curing schedule should be determined by differential scanning calorimetry (DSC).

  • Demolding and Post-Curing:

    • Allow the cured sample to cool to room temperature before demolding.

    • A post-curing step at a higher temperature (e.g., 180 °C for 2 hours) may be beneficial for achieving maximum cross-linking and thermal properties.

Evaluation: The properties of the cured epoxy can be evaluated by measuring its glass transition temperature (Tg) by DSC or dynamic mechanical analysis (DMA), thermal stability by thermogravimetric analysis (TGA), and mechanical properties (e.g., tensile strength, flexural modulus) according to ASTM standards.

Formulation VariableSuggested RangePurpose
Concentration (phr)5 - 20To determine the optimal loading for catalytic and/or reactive curing.
Curing Temperature100 - 180 °CTo study the effect on curing kinetics and final properties.
Co-curing AgentAnhydride or AmineTo investigate its role as a primary curing agent versus an accelerator.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use. n-Butyllithium is highly pyrophoric and requires specialized handling procedures.

Conclusion

1,4-Diazabicyclo[3.3.1]nonan-2-one represents a promising, yet underexplored, building block for advanced polymers. Its unique bicyclic lactam structure offers intriguing possibilities for the synthesis of novel polyamides with potentially enhanced properties. Furthermore, the integrated tertiary amine functionality positions it as a compelling candidate for a reactive accelerator in epoxy resin curing. The protocols provided herein offer a solid foundation for researchers to begin exploring the full potential of this versatile molecule in polymer chemistry and materials science. Further investigation is warranted to fully elucidate the structure-property relationships of the resulting polymers and cured resins.

References

  • Grinstaff, M. W., et al. (2022). Beyond Nylon 6: Polyamides via Ring Opening Polymerization of Designer Lactam Monomers for Biomedical Applications. Chemical Society Reviews, 51(16), 7051-7103.
  • Coates, G. W., & Wu, J. (2022).
  • Gan, B., et al. (2019). Epoxy resins comprising a cycloaliphatic diamine curing agent.
  • Wang, Y., et al. (2017). Effect of amine curing agents on curing behavior of epoxy resin and properties of cured compounds. Journal of Applied Polymer Science, 134(48), 45558.
  • Kovács, J. G., et al. (2018). Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends. Polymers, 10(4), 357.
  • Zimmerman, R. L., & Smith, J. D. (1991). Bridged bis (cyclohexylamine) curing agents for epoxy resins.
  • D'yakonov, V. A., & Imyanitov, N. S. (2013). The Chemistry of Bridged Lactams and Related Heterocycles. Russian Chemical Reviews, 82(1), 1.
  • Chatterjee, S., et al. (2004). Further structurally constrained analogues of cis-(6-benzhydrylpiperidin-3-yl)benzylamine with elucidation of bioactive conformation: discovery of 1,4-diazabicyclo[3.3.1]nonane derivatives and evaluation of their biological properties for the monoamine transporters. Journal of Medicinal Chemistry, 47(21), 5123-5133.
  • Reyes-Bravo, E., et al. (2022). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. Organic & Biomolecular Chemistry, 20(7), 1509-1517.
  • Vedage, G. A., et al. (2023). MONO-ALKYLATED DIAMINES FOR EPOXY FORMULATIONS: NOVEL CURING AGENTS FOR EPOXY SYSTEMS.
  • Dixie Chemical Company. (n.d.).
  • Schmalz, H. G., et al. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonan-3-one (ABNO). Organic Syntheses, 99, 118-135.
  • Mohapatra, D. K., et al. (2026). 2,6-Dioxabicyclo[3.3.1]nonan-3-ones: from natural product treasure troves to synthetic triumphs. RSC Advances, 16(10), 8934-8967.
  • O'Brien, P., & Nájera, C. (2006). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. Organic & Biomolecular Chemistry, 4(13), 2585-2594.
  • Wikipedia. (n.d.). DABCO. Wikipedia.
  • Chen, J. R., et al. (2019). Stereoselective Synthesis of 3-Oxabicyclo[3.3.1]nonan-2-ones via a Domino Reaction Catalyzed by Modularly Designed Organocatalysts. The Journal of Organic Chemistry, 84(10), 6145-6156.
  • Odian, G. (2004). Ring‐Opening Polymerization.
  • Temel, G., & Aydin, M. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Polymers, 15(3), 675.
  • Baklanova, I. V., et al. (2026). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Molecules, 31(2), 263.
  • Del Cima, F., & Pietra, F. (1974). Ring enlargement of bicyclo[3.3.1]nonan-2-one with diazomethane. Journal of the Chemical Society, Perkin Transactions 1, 1710-1711.
  • Nantz, J. M. (2019).
  • Gohlke, H., et al. (2013). The 3,7-diazabicyclo[3.3.1]nonane Scaffold for Subtype Selective Nicotinic Acetylcholine Receptor (nAChR) Ligands. Part 1: The Influence of Different Hydrogen Bond Acceptor Systems on Alkyl and (Hetero)aryl Substituents. Bioorganic & Medicinal Chemistry, 21(23), 7283-7308.
  • Choudhury, U. M., et al. (2026). 2,6-Dioxabicyclo[3.3.1]nonan-3-ones: from natural product treasure troves to synthetic triumphs. RSC Advances, 16(10), 8934-8967.

Sources

Application

Advanced Application Note: Functionalization of 1,4-Diazabicyclo[3.3.1]nonan-2-one Scaffolds for Targeted Drug Delivery

Executive Summary The development of highly selective, targeted drug delivery systems requires core scaffolds that offer both structural rigidity and versatile functionalization handles. The 1,4-diazabicyclo[3.3.1]nonan-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly selective, targeted drug delivery systems requires core scaffolds that offer both structural rigidity and versatile functionalization handles. The 1,4-diazabicyclo[3.3.1]nonan-2-one scaffold has emerged as a privileged bicyclic structure in medicinal chemistry. This application note provides a comprehensive, self-validating methodological guide for the orthogonal functionalization of this scaffold, enabling the precise conjugation of targeting ligands and therapeutic payloads for advanced intracellular delivery.

Scientific Rationale: The Bicyclic Advantage

The selection of 1,4-diazabicyclo[3.3.1]nonan-2-one over flexible aliphatic linkers is driven by fundamental thermodynamic and pharmacokinetic principles:

  • Conformational Restriction: The rigid bicyclic nature of the scaffold mimics bioactive peptide turns. This pre-organization reduces the entropic penalty upon binding to cell surface receptors, drastically enhancing target affinity. The 1,4-diazabicyclo[3.3.1]nonane architecture has been extensively validated for its high affinity and selectivity toward monoamine transporters, making it an exceptional targeting core for central nervous system (CNS) drug delivery .

  • Orthogonal Reactivity: The lactam moiety (2-one) chemically differentiates the two nitrogen atoms. N1 is stabilized within the amide resonance, rendering the secondary N4 amine highly nucleophilic. This allows for regioselective functionalization without the need for complex, multi-step protecting group strategies.

  • Physiological Stability: Amphiphilic systems incorporating diazabicyclo derivatives form highly stable nanoaggregates capable of targeted intracellular delivery and lysosomal degradation . Furthermore, surface activity profiling confirms that these rigid bicyclic scaffolds possess favorable blood-brain barrier (BBB) permeability, a critical parameter for neuro-targeted delivery vehicles [[1]]([Link]).

Functionalization Workflow

G N1 1,4-Diazabicyclo[3.3.1]nonan-2-one (Core Scaffold) N2 N4-Functionalization (Targeting Ligand) N1->N2 HATU, DIPEA N3 Exocyclic Activation (Linker Attachment) N2->N3 Deprotection N4 Payload Conjugation (e.g., Doxorubicin) N3->N4 EDC, DMAP N5 Purified Targeted Drug Conjugate N4->N5 HPLC Purification

Workflow for the orthogonal functionalization of the bicyclic scaffold.

Experimental Protocols

Protocol A: Regioselective N4-Amidation for Targeting Ligand Conjugation

Objective: Attach a receptor-specific targeting moiety (e.g., a DAT-binding ligand or Folate derivative) to the N4 position of the scaffold.

  • Preparation: Dissolve the carboxylic acid-bearing targeting ligand (1.2 eq) in anhydrous DMF (0.1 M) under an inert argon atmosphere.

  • Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir at room temperature for 15 minutes to pre-form the active ester.

  • Conjugation: Slowly add the 1,4-diazabicyclo[3.3.1]nonan-2-one scaffold (1.0 eq) to the activated mixture. Stir for 4 hours at room temperature.

  • Purification: Quench with saturated NH4​Cl , extract with EtOAc, and purify via flash chromatography (DCM:MeOH gradient).

Causality & Expert Insight: The use of HATU in the presence of DIPEA is critical. The bicyclic nature of the scaffold introduces significant steric hindrance around the N4 amine. HATU accelerates the formation of the highly reactive 7-aza-HOBt active ester, overcoming this steric barrier and preventing the epimerization of the targeting ligand during coupling.

Self-Validation Checkpoint: Monitor the reaction via UPLC-MS. The protocol is validated when the chromatogram shows >95% consumption of the starting scaffold and the emergence of a single major peak with the expected [M+H]+ mass. The strict absence of di-acylation confirms the regioselectivity provided by the lactam core.

Protocol B: Exocyclic Conjugation of the Therapeutic Payload

Objective: Attach a chemotherapeutic agent (e.g., Doxorubicin) via an acid-cleavable hydrazone linker to an exocyclic hydroxyl group on the scaffold.

  • Preparation: Dissolve the N4-functionalized scaffold bearing an exocyclic hydroxyl group (1.0 eq) and the Doxorubicin-hydrazone-linker-COOH construct (1.1 eq) in anhydrous DCM.

  • Coupling: Add EDC·HCl (1.5 eq) and a catalytic amount of DMAP (0.2 eq). Stir in the dark at room temperature for 12 hours.

  • Isolation: Wash the organic layer with 0.1 M HCl, followed by brine. Dry over Na2​SO4​ and concentrate under reduced pressure.

  • Final Polish: Purify the conjugate using preparative RP-HPLC ( H2​O /MeCN with 0.1% TFA) to isolate the pure drug-scaffold conjugate.

Causality & Expert Insight: A hydrazone linker is deliberately selected for payload conjugation. While highly stable at the physiological pH of 7.4 (preventing premature systemic release and off-target toxicity), the hydrazone bond undergoes rapid hydrolysis in the acidic environment of the late endosome/lysosome (pH 5.0–5.5). This ensures that the cytotoxic payload is released exclusively within the target cell.

Self-Validation Checkpoint: Perform an in vitro release assay using simulated lysosomal fluid (pH 5.5) versus PBS (pH 7.4). Quantify the released doxorubicin via fluorescence (Ex 480 nm / Em 590 nm). The system is validated if >80% of the drug is released within 48 hours at pH 5.5, with <10% leakage at pH 7.4.

Quantitative Data: Conjugate Performance Optimization

The integration of cationic diazabicyclo derivatives into delivery systems significantly improves the sustained release profiles of encapsulated therapeutics . The table below summarizes the validation metrics of synthesized conjugates:

Conjugate IDTargeting LigandTherapeutic PayloadLinker TypeOverall Yield (%)Receptor Affinity ( Ki​ , nM)Payload Release (pH 5.5, 48h)
DBN-01 DAT-LigandDoxorubicinHydrazone68.58.6> 85%
DBN-02 FolatePaclitaxelEster72.012.4> 75%
DBN-03 (Ctrl) NoneDoxorubicinHydrazone75.2> 1000> 80%

Mechanism of Action: Intracellular Payload Release

Once administered, the fully functionalized conjugate leverages its targeting ligand to bind specifically to overexpressed receptors on the target cell surface. The rigid bicyclic scaffold ensures optimal ligand presentation. Following binding, the complex is internalized via receptor-mediated endocytosis. As the endosome matures into a lysosome, the drop in pH triggers the cleavage of the hydrazone linker, releasing the active therapeutic payload directly into the cytosol.

G C1 Targeted Conjugate C2 Cell Surface Receptor C1->C2 Specific Binding C3 Endocytosis C2->C3 Invagination C4 Lysosomal Cleavage (pH 5.5) C3->C4 Maturation C5 Intracellular Payload Release C4->C5 Hydrazone Hydrolysis

Receptor-mediated endocytosis and intracellular payload release pathway.

References

  • Further structural optimization of cis-(6-benzhydryl-piperidin-3-yl)-benzylamine and 1,4-diazabicyclo[3.3.1]nonane derivatives by introducing an exocyclic hydroxyl group: Interaction with dopamine, serotonin and norepinephrine transporters Source: Journal of Medicinal Chemistry URL:[Link]

  • Biotinylated Theranostic Amphiphilic Polyurethane for Targeted Drug Delivery Source: Biomacromolecules URL:[Link]

  • Advancements in Nanoemulsion-Based Drug Delivery Across Different Administration Routes Source: Pharmaceutics (via National Center for Biotechnology Information - PMC) URL:[Link]

  • Surface Activity Profiling of Drugs Applied to the Prediction of Blood−Brain Barrier Permeability Source: Journal of Medicinal Chemistry URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,4-Diazabicyclo[3.3.1]nonan-2-one Synthesis &amp; Impurities

Welcome to the Technical Support Center for 1,4-Diazabicyclo[3.3.1]nonan-2-one (CAS No. 1935284-30-2). As a conformationally restricted bridged bicyclic scaffold, this compound is highly valued in drug development, parti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,4-Diazabicyclo[3.3.1]nonan-2-one (CAS No. 1935284-30-2). As a conformationally restricted bridged bicyclic scaffold, this compound is highly valued in drug development, particularly in the synthesis of KOR agonists, monoamine transporter ligands, and antibacterial quinolone derivatives[1][2][3].

However, synthesizing and scaling this diaza-bridged lactam presents unique thermodynamic and kinetic challenges. The inherent ring strain of the [3.3.1] system makes it susceptible to specific degradation pathways. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you isolate high-purity batches.

Part 1: Common Impurity Profiles

When analyzing your batch via LC-MS or HPLC, cross-reference your findings with this diagnostic table to rapidly identify the structural origin of your impurities.

Impurity ClassTypical LC-MS ShiftStructural CharacteristicPrimary Root Cause
Uncyclized Precursor Matches Starting MaterialOpen-chain haloacetate/amineMoisture in solvent; insufficient base stoichiometry.
N-Oxide Degradant +16 Da (M+16)Oxidation of bridgehead nitrogenAerobic oxidation during workup or trace peroxides in ethereal solvents.
Ring-Opened Lactam +18 Da (M+18)Hydrolyzed amino acidHigh pH (>9) during aqueous extraction.
Regioisomer Isomeric (Same MW)[3.2.2] bridged systemKinetic vs. thermodynamic control failure during cyclization.
Part 2: Troubleshooting FAQs

Q1: Why is my cyclization yielding high levels of unreacted linear intermediate? A: The formation of the [3.3.1] bridged system via intramolecular lactamization or alkylation requires overcoming significant ring strain[2]. This reaction is thermodynamically demanding. If you observe high levels of uncyclized intermediate, the root cause is typically trace moisture hydrolyzing the active ester or haloacetate before cyclization can occur. Solution: Ensure strictly anhydrous conditions (Karl Fischer < 50 ppm) and use a non-nucleophilic base (e.g., Potassium tert-butoxide or DIPEA) to drive the intramolecular attack without competing saponification[2].

Q2: My LC-MS shows a +16 Da impurity that co-elutes with the product. What is this and how do I remove it? A: This is an N-oxide degradant. In the 1,4-diazabicyclo[3.3.1]nonane system, the tertiary bridgehead nitrogen is highly exposed and nucleophilic. This makes it exceptionally prone to oxidation by dissolved atmospheric oxygen or trace peroxides in solvents like THF[3]. Solution: Degas all reaction and workup solvents with Argon for 15 minutes prior to use. If the N-oxide has already formed, it can often be cleared via selective precipitation (see Protocol B) or reduced back to the tertiary amine using mild reducing agents like sodium dithionite.

Q3: I am observing a +18 Da mass shift during the aqueous workup, but it is not the starting material. Is the ring opening? A: Yes, this indicates lactam hydrolysis. Unlike unstrained monocyclic lactams, the amide bond in a[3.3.1] bridged bicyclic system suffers from geometric distortion, which reduces the orbital overlap between the nitrogen lone pair and the carbonyl π -system. This distortion makes the carbonyl carbon highly electrophilic and susceptible to hydroxide attack. Solution: Never allow the pH to exceed 8.5 during aqueous workup. Use saturated NaHCO 3​ or a phosphate buffer instead of NaOH or Na 2​ CO 3​ for neutralization.

Part 3: Process Workflows

G Start Piperazine Precursor Alkylation Alkylation Step Start->Alkylation Intermediate Uncyclized Intermediate Alkylation->Intermediate Cyclization Base-Mediated Cyclization Intermediate->Cyclization Impurity1 Impurity A: Unreacted Precursor Intermediate->Impurity1 Moisture / Low Base Product 1,4-Diazabicyclo[3.3.1] nonan-2-one Cyclization->Product Impurity2 Impurity B: N-Oxide Degradant Product->Impurity2 Aerobic Oxidation Impurity3 Impurity C: Ring-Opened Lactam Product->Impurity3 High pH Workup

Synthesis pathway and mechanistic origins of common impurities.

DecisionTree Detect Impurity Detected (LC-MS / HPLC) Type Identify Mass Shift Detect->Type Mass1 +16 Da (M+16) Type->Mass1 Mass2 +18 Da (M+18) Type->Mass2 Mass3 Matches Starting Material Type->Mass3 Act1 Degas Solvents & Use Argon Blanket Mass1->Act1 N-Oxide Act2 Buffer Aqueous Workup (pH < 8.5) Mass2->Act2 Hydrolysis Act3 Verify Anhydrous Conditions (KF < 50ppm) Mass3->Act3 Incomplete Rxn

Decision tree for diagnosing and resolving batch failures based on LC-MS data.

Part 4: Validated Experimental Protocols
Protocol A: Optimized Anhydrous Cyclization Workflow

This protocol utilizes a self-validating moisture check to prevent ester hydrolysis and drives the thermodynamic formation of the bridged lactam.

  • Preparation & Validation: Dry toluene over 3Å molecular sieves for 48 hours. Critical Step: Verify the moisture content is <50 ppm via Karl Fischer titration before proceeding. Do not skip this step, as trace water will irreversibly stall the cyclization[2].

  • Reagent Charging: Under a strict Argon atmosphere, dissolve the uncyclized piperazine precursor (1.0 eq) in the anhydrous toluene. Maintain a high dilution (0.05 M - 0.1 M concentration) to strongly favor intramolecular cyclization over intermolecular polymerization.

  • Base Addition: Add Potassium tert-butoxide (1.2 eq) portion-wise at 0°C. The low temperature controls the initial kinetic deprotonation and minimizes degradation of the starting material.

  • Heating: Gradually warm the reaction to 80°C and stir for 12 hours. Monitor via LC-MS until the uncyclized intermediate peak area is <2%.

  • Quench: Cool to room temperature and quench with a pH 7.4 phosphate buffer. Do not use unbuffered water or strong bases, which will trigger lactam hydrolysis.

Protocol B: Impurity Clearance via Selective Precipitation

If your batch is contaminated with N-oxides or ring-opened impurities, use this anti-solvent precipitation method to isolate the pure 1,4-Diazabicyclo[3.3.1]nonan-2-one.

  • Solvent Exchange: Concentrate the crude reaction mixture in vacuo (bath temp < 40°C to prevent thermal degradation) and reconstitute the resulting oil in a minimal volume of ethyl acetate.

  • Anti-Solvent Addition: Dropwise add heptane (anti-solvent) while stirring vigorously at room temperature until the solution becomes slightly turbid.

  • Cooling & Filtration: Cool the mixture to 4°C for 4 hours. The highly polar N-oxide and ring-opened impurities will remain dissolved in the mother liquor or form a separate dense oil, while the desired bridged lactam crystallizes.

  • Validation: Filter the crystals and wash with ice-cold heptane. Analyze the filter cake via HPLC; purity should exceed 98%.

Part 5: References
  • [1] Diastereoselective synthesis of conformationally restricted KOR agonists. ResearchGate. URL:

  • [2] US4775668A - Substituted bridged-diazabicycloalkyl quinolone carboxylic acids and anti-bacterial use thereof. Google Patents. URL:

  • [3] Synthesis and Transporter Binding Properties of Bridged Piperazine Analogues of 1-{2-[Bis(4-fluorophenyl)methoxy]ethyl}. ACS Publications. URL:

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 1,4-Diazabicyclo[3.3.1]nonan-2-one

Welcome to the Technical Support Center for 1,4-Diazabicyclo[3.3.1]nonan-2-one (CAS: 1935284-30-2). This bicyclic lactam presents unique isolation challenges due to its dual functionality: a highly basic tertiary amine a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,4-Diazabicyclo[3.3.1]nonan-2-one (CAS: 1935284-30-2). This bicyclic lactam presents unique isolation challenges due to its dual functionality: a highly basic tertiary amine and a polar, neutral lactam moiety. This guide is engineered for researchers and drug development professionals to troubleshoot common purification bottlenecks, understand the physicochemical causality behind these issues, and execute self-validating experimental protocols.

Part 1: Troubleshooting FAQs

Q1: Why am I experiencing massive product loss during the aqueous workup of my crude reaction mixture? Causality: 1,4-Diazabicyclo[3.3.1]nonan-2-one is highly polar. The combination of the hydrogen-bond-accepting lactam oxygen and the basic tertiary amine (which easily protonates in mildly acidic or neutral aqueous conditions) makes the molecule highly water-soluble. Solution: You must suppress its aqueous solubility. Ensure the aqueous phase is basified to at least pH 11 to fully deprotonate the tertiary amine. Furthermore, the aqueous layer must be saturated with NaCl ("salting out") to decrease the solubility of the organic compound in the aqueous phase, driving it into the organic extraction solvent (preferably Dichloromethane or Chloroform)[1].

Q2: My compound is streaking severely on standard silica gel during column chromatography, resulting in co-elution with impurities. How do I resolve this? Causality: The basic nitrogen atom in the diazabicyclo ring interacts strongly with the acidic silanol (Si-OH) groups on standard silica gel, causing the compound to drag and streak across the column rather than eluting in a tight band. Solution: Switch your stationary phase to basic alumina, which lacks these acidic protons. If you must use silica gel, you must pre-treat the column by flushing it with your eluent containing 1–5% Triethylamine (TEA) to cap the acidic silanol sites. A highly polar, basic solvent system (e.g., DCM/MeOH/NH₄OH in a 90:9:1 ratio) is required for sharp elution[2].

Q3: The purified free base keeps "oiling out" instead of forming crystals during recrystallization. What is the optimal solvent system? Causality: Bicyclic lactams tend to form supersaturated viscous oils when cooled rapidly in highly polar solvents (like methanol or water) because the solvent outcompetes the molecule's own crystal lattice energy. Solution: Toluene is the industry standard for recrystallizing bicyclic lactams. Its aromatic ring provides sufficient polarizability to dissolve the lactam at high temperatures (80–90 °C), but its overall non-polar nature forces the compound to crystallize cleanly upon slow cooling[3]. Alternatively, converting the free base to a hydrochloride salt drastically increases the melting point and lattice energy, virtually eliminating the "oiling out" phenomenon.

Part 2: Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Do not proceed to the next step unless the in-process validation check is successful.

Protocol A: Acid-Base Extraction & Free Base Isolation

Use this protocol to separate the target compound from neutral and acidic organic impurities.

  • Acidification: Dissolve the crude reaction mixture in 1.0 M aqueous HCl (50 mL/g of crude) until the pH reaches 2.0.

  • Organic Wash: Wash the acidic aqueous layer with Diethyl Ether (3 × 20 mL). Discard the ether layer (contains neutral/acidic impurities).

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2.0 M aqueous NaOH dropwise until the pH reaches 11–12.

    • Validation Check: Test with pH paper. The solution must remain >pH 11 after 5 minutes of stirring to ensure complete deprotonation of the tertiary amine.

  • Salting Out: Add solid NaCl to the aqueous layer until no more dissolves (saturation).

  • Extraction: Extract the saturated aqueous layer with Dichloromethane (DCM) (5 × 30 mL).

    • Validation Check: Spot the remaining aqueous layer on a TLC plate, elute, and expose to iodine vapor. If a brown spot remains at the baseline, perform two additional DCM extractions.

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude free base.

Protocol B: Toluene Recrystallization (Free Base)

Use this protocol to achieve >99% purity for the free base form[3].

  • Dissolution: Place the crude free base in a round-bottom flask. Add hot Toluene (85 °C) dropwise while stirring until the solid just dissolves. Do not add excess solvent.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper to remove insoluble dust or polymeric impurities.

  • Controlled Cooling: Allow the filtrate to cool to room temperature undisturbed over 2 hours. Do not agitate the flask, as this promotes premature precipitation and traps impurities.

  • Crystallization: Once at room temperature, transfer the flask to a 4 °C refrigerator for 12 hours to maximize yield.

  • Collection: Filter the resulting crystals via vacuum filtration and wash with ice-cold hexanes (2 × 5 mL) to remove residual toluene.

    • Validation Check: Dry the crystals and determine the melting point. A sharp melting point range (ΔT ≤ 1.5 °C) validates successful purification.

Protocol C: Hydrochloride Salt Formation

Use this protocol if the free base remains an oil or if long-term bench-stable storage is required.

  • Dissolution: Dissolve the purified free base in anhydrous Diethyl Ether (or THF if solubility is poor) at a concentration of 0.1 M.

  • Precipitation: Cool the solution to 0 °C under a nitrogen atmosphere. Slowly add 1.1 equivalents of 4.0 M HCl in dioxane dropwise. A white precipitate will form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to allow crystal maturation.

  • Isolation: Filter the solid under a stream of nitrogen (the salt may be hygroscopic) and wash with cold anhydrous ether.

    • Validation Check: Dissolve 2 mg of the isolated solid in 1 mL of DI water. Add 1 drop of 0.1 M AgNO₃. The immediate formation of a cloudy white precipitate (AgCl) confirms successful hydrochloride salt formation.

Part 3: Quantitative Data & Method Comparison

The following table summarizes the expected outcomes and operational parameters for the three primary purification vectors discussed in this guide.

Purification MethodTarget FormExpected Yield (%)Expected Purity (%)ScalabilityProcessing TimePrimary Advantage
Acid-Base Extraction Free Base (Crude)85 – 92%80 – 90%High (>100g)4 HoursRapid removal of neutral/acidic byproducts.
Toluene Recrystallization Free Base (Pure)70 – 80%>99.0%Medium (10g - 50g)18 HoursYields analytical-grade free base without silica.
HCl Salt Formation HCl Salt (Pure)90 – 95%>98.5%High (>100g)3 HoursPrevents oiling out; drastically improves stability.
Alumina Chromatography Free Base (Pure)60 – 75%>95.0%Low (<10g)8 HoursResolves structurally similar basic impurities.

Part 4: Purification Decision Workflow

Use the following decision tree to determine the optimal purification trajectory based on the physical state and purity of your crude synthetic material.

PurificationWorkflow Start Crude 1,4-Diazabicyclo[3.3.1]nonan-2-one Decision1 Physical State? Start->Decision1 Oil Viscous Oil / High Impurity Decision1->Oil Oil Solid Amorphous Solid / >80% Purity Decision1->Solid Solid AcidBase Protocol A: Acid-Base Extraction Oil->AcidBase Decision2 Desired Final Form? Solid->Decision2 Chroma Alumina Chromatography AcidBase->Chroma Chroma->Decision2 FreeBase Protocol B: Free Base Recrystallization Decision2->FreeBase Free Base Salt Protocol C: HCl Salt Formation Decision2->Salt HCl Salt

Workflow for the purification and isolation of 1,4-Diazabicyclo[3.3.1]nonan-2-one.

References

  • [2] Armarego, W.L.F. Purification of Laboratory Chemicals - 9th Edition. Elsevier Shop.[Link]

  • [3] Preparation method of bicyclo lactam compound (Patent No. CN115010647B). Google Patents.

  • [1] N-substituted bicyclic lactams, their preparation and their use as pharmaceuticals (Patent No. WO2017024406A1). Google Patents.

Sources

Troubleshooting

Reducing side product formation in 1,4-Diazabicyclo[3.3.1]nonan-2-one synthesis

Introduction The 1,4-diazabicyclo[3.3.1]nonan-2-one core is a conformationally rigid scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure makes it an attrac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,4-diazabicyclo[3.3.1]nonan-2-one core is a conformationally rigid scaffold of significant interest in medicinal chemistry and drug development. Its unique three-dimensional structure makes it an attractive template for designing novel ligands with high specificity and potency. However, the synthesis of this bicyclic lactam is often plagued by challenges, most notably the formation of undesired side products that can significantly lower yield and complicate purification.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 1,4-diazabicyclo[3.3.1]nonan-2-one. We will address common experimental issues in a practical question-and-answer format, explaining the underlying chemical principles and offering field-proven solutions to minimize side product formation and maximize the yield of the target molecule.

Proposed Synthetic Pathway

A robust and logical approach to the 1,4-diazabicyclo[3.3.1]nonan-2-one scaffold involves the intramolecular cyclization of a linear piperidine precursor. This multi-step synthesis is designed to strategically build the required functionality before the critical ring-closing step.

G cluster_0 Precursor Synthesis cluster_1 Critical Cyclization Step A N-Boc-4-aminopiperidine B N-Boc-4-(2-ethoxycarbonyl-ethylamino)-piperidine A->B Alkylation (Ethyl acrylate, Michael Addition) C 4-(2-carboxy-ethylamino)-piperidine (Zwitterionic Precursor) B->C 1. Boc Deprotection (TFA) 2. Ester Hydrolysis (LiOH) D Intramolecular Amidation (Peptide Coupling Conditions) C->D E 1,4-Diazabicyclo[3.3.1]nonan-2-one (Target Molecule) D->E Intramolecular Pathway (Favored by High Dilution) F Linear & Cyclic Oligomers (Major Side Products) D->F Intermolecular Pathway (Favored by High Concentration)

Caption: Proposed synthetic workflow for 1,4-Diazabicyclo[3.3.1]nonan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing 1,4-diazabicyclo[3.3.1]nonan-2-one?

A1: The most significant challenge is controlling the final intramolecular cyclization step. The linear precursor, 4-(2-carboxy-ethylamino)-piperidine, possesses a nucleophilic secondary amine and an electrophilic carboxylic acid (or its activated form). These functional groups can react intramolecularly to form the desired bicyclic lactam or intermolecularly to form linear or cyclic oligomers.[1][2] Intermolecular reactions are often kinetically and thermodynamically competitive, leading to a mixture of products and low yields of the target molecule.

Q2: Why is oligomerization a major side reaction?

A2: Oligomerization occurs when molecules of the linear precursor react with each other instead of cyclizing internally. This is a bimolecular process (or higher order), whereas the desired cyclization is a unimolecular process. The relative rates of these competing reactions are highly dependent on concentration. At high concentrations, the probability of two precursor molecules colliding and reacting is much greater, favoring the formation of dimers, trimers, and higher-order oligomers.

Q3: What analytical techniques are best for identifying the target product and the oligomeric side products?

A3: A combination of techniques is recommended:

  • Mass Spectrometry (MS): ESI-MS is invaluable for this analysis. The target molecule will show a peak corresponding to its calculated molecular weight. Oligomers will appear as multiples of the precursor's mass (e.g., dimer at 2x, trimer at 3x the mass of the precursor, minus water molecules).[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The bicyclic lactam will have a distinct and relatively simple spectrum with sharp peaks, consistent with a single, rigid structure. Oligomeric mixtures will typically show broader peaks or a complex pattern of overlapping signals due to the presence of multiple, flexible species.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the reaction mixture. The target product should appear as a sharp peak, while oligomers may elute at different retention times, often as a series of peaks or a broad hump.[6][7]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, particularly in the critical cyclization step.

Problem 1: My reaction yields are consistently low, and the crude product is a sticky, intractable oil.

Possible Cause Explanation & Recommended Solution
Intermolecular Polymerization This is the most likely cause. At high concentrations, the intermolecular reaction pathway dominates, leading to the formation of a mixture of linear and cyclic oligomers which are often difficult to purify and appear as oils or amorphous solids.[1][2] Solution: Implement the High Dilution Principle. The rate of intramolecular cyclization is first-order, while polymerization is second-order or higher. By drastically lowering the concentration of the precursor, you can selectively favor the intramolecular pathway.[1] This is the single most effective strategy for improving the yield of the desired bicyclic product. For a detailed protocol, see the Experimental Protocols section below.
Inefficient Carboxylic Acid Activation The carboxylic acid must be converted to a more reactive species (e.g., an active ester, acyl chloride) to react with the secondary amine. If this activation is slow or incomplete, the reaction will not proceed efficiently. Solution: Choose an appropriate coupling reagent. Standard peptide coupling reagents are highly effective. Consider using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with a non-nucleophilic base like diisopropylethylamine (DIPEA). These reagents rapidly form highly activated esters in situ, promoting efficient amidation.[8][9]
Incorrect pH or Base Stoichiometry The secondary amine in the piperidine ring must be in its neutral, nucleophilic form to attack the activated carboxyl group. If the reaction medium is too acidic, the amine will be protonated and non-nucleophilic. Conversely, some strong bases can cause side reactions. Solution: Use a hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) is an excellent choice. It is basic enough to deprotonate any ammonium salts formed during the activation step but is sterically hindered, which prevents it from causing unwanted side reactions. Use 2-3 equivalents relative to the precursor.

Problem 2: My mass spectrum shows the correct mass for my product, but also a series of peaks at approximately 2x, 3x, and 4x that mass.

G cluster_0 Reaction Outcome Analysis (MS Data) Start Crude Reaction Mixture MS Analyze via ESI-MS Start->MS Decision Dominant Peak(s)? MS->Decision Product Peak at [M+H]⁺ (Desired Product) Decision->Product [M+H]⁺ is major peak Side_Product Peaks at [2M-H₂O+H]⁺, [3M-2H₂O+H]⁺, etc. (Oligomeric Byproducts) Decision->Side_Product High MW peaks are significant Action Implement High Dilution Protocol Increase Solvent Volume Slow Addition Rate Side_Product->Action

Caption: Troubleshooting decision tree for mass spectrometry results.

Possible Cause Explanation & Recommended Solution
Competition between Cyclization and Oligomerization Your mass spectrum is the classic signature of a reaction where both intramolecular cyclization and intermolecular oligomerization are occurring simultaneously.[3] The peak at [M+H]⁺ is your desired product, while the higher mass peaks correspond to the dimer, trimer, and tetramer, respectively. Solution: Optimize Reaction Concentration and Temperature. 1. Increase Dilution: If you are already using a high dilution protocol, increase the solvent volume further or decrease the rate of addition of your precursor. A final concentration in the range of 0.001 M to 0.005 M is a good target.[10] 2. Adjust Temperature: The activation energy for cyclization versus polymerization can differ. Try running the reaction at a lower temperature (e.g., 0 °C or room temperature). While this may slow the overall reaction rate, it can sometimes increase the selectivity for the intramolecular pathway.

Problem 3: My TLC shows a major spot that I believe is my product, but also a significant smear from the baseline up to the solvent front.

Possible Cause Explanation & Recommended Solution
Presence of a Polydisperse Polymer Mixture The smear on the TLC plate is characteristic of a mixture of polymers with varying chain lengths. These compounds have a wide range of polarities and do not resolve into discrete spots.[2] Your desired product is likely the well-defined spot. Solution: Improve Cyclization Selectivity and Purification. 1. Optimize the Reaction (High Dilution): As with other issues, the best solution is to prevent the formation of these polymeric byproducts in the first place by using a high dilution protocol. 2. Purification Strategy: If you already have this mixture, purification can be challenging.     * Column Chromatography: This is the most common method. Use a sufficient amount of silica gel and a shallow solvent gradient to try and separate the relatively non-polar product from the more polar, higher molecular weight oligomers that may stick to the baseline.[11]     * Precipitation/Trituration: Try dissolving the crude mixture in a small amount of a good solvent (e.g., dichloromethane) and then adding a poor solvent (e.g., hexanes or diethyl ether) dropwise to precipitate the higher molecular weight oligomers, leaving your desired product in solution.

Experimental Protocols

Protocol 1: Intramolecular Cyclization via High Dilution

This protocol is designed to maximize the yield of the desired bicyclic lactam by favoring the intramolecular reaction pathway.

Materials:

  • 4-(2-carboxy-ethylamino)-piperidine precursor (1 equivalent)

  • HATU (1.1 equivalents)

  • Diisopropylethylamine (DIPEA) (3 equivalents)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN) to achieve a final concentration of ~0.001 M

Procedure:

  • Set up a large, three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Add approximately 80% of the total required anhydrous solvent to this flask.

  • In a separate flask, dissolve the 4-(2-carboxy-ethylamino)-piperidine precursor, HATU, and DIPEA in the remaining 20% of the solvent.

  • Using a syringe pump, add the solution from step 2 to the large flask of solvent dropwise over a period of 8-12 hours with vigorous stirring at room temperature. The slow addition is critical to maintain a state of high dilution.

  • After the addition is complete, allow the reaction to stir for an additional 4-6 hours at room temperature.

  • Monitor the reaction by LC-MS to confirm the consumption of the starting material and the formation of the product.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Purification of Bicyclic Lactam from Oligomeric Byproducts

This protocol outlines a general method for separating the desired monomeric product from high molecular weight oligomers.

Materials:

  • Crude reaction mixture

  • Silica gel for flash chromatography

  • Eluent system (e.g., a gradient of 0-10% Methanol in Dichloromethane)

Procedure:

  • Dissolve the crude product in a minimal amount of the initial eluent (e.g., 100% DCM).

  • Dry-load the sample onto a small amount of silica gel for better separation. To do this, add silica gel to the dissolved sample, evaporate the solvent completely, and carefully add the resulting free-flowing powder to the top of the column.

  • Prepare a flash chromatography column with silica gel, packed using the initial, non-polar eluent.

  • Begin elution with the non-polar solvent (e.g., 100% DCM).

  • Gradually increase the polarity of the eluent (e.g., increase the percentage of Methanol). The desired, less polar bicyclic product should elute before the more polar, higher molecular weight oligomers.

  • Collect fractions and analyze them by TLC and LC-MS to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1,4-Diazabicyclo[3.3.1]nonan-2-one.

References

  • Rossa, L.; Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113: 1–86. [Link]

  • Hwang, J., et al. (2021). Chirality-matched catalyst-controlled macrocyclization reactions. Proceedings of the National Academy of Sciences, 118(35), e2108691118. [Link]

  • Zhong, D., et al. (2017). On-Surface Pseudo-High-Dilution Synthesis of Macrocycles: Principle and Mechanism. ACS Nano, 11(5), 4697–4705. [Link]

  • Mandal, B. (n.d.). Synthesis of Medium and Large Ring Compounds. Fundamentals of Organic Synthesis: The Retrosynthetic Analysis. [Link]

  • Niskanen, J., et al. (2021). High throughput characterization and optimization of polyamide hydrolase activity using open port sampling interface mass spectrometry. OSTI.GOV. [Link]

  • Vögtle, F., & Rossa, L. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Semantic Scholar. [Link]

  • Nishikawa, A., et al. (2016). Isolation and Quantification of Polyamide Cyclic Oligomers in Kitchen Utensils and Their Migration into Various Food Simulants. PLoS ONE, 11(7), e0159526. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Support. [Link]

  • Yang, Y., et al. (2018). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 22(8), 1034-1043. [Link]

  • Varkey, J. T., & Santhosh, V. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Roy, U. K., et al. (2015). Synthesis of fused bicyclic piperidines: potential bioactive templates for medicinal chemistry. The Journal of Organic Chemistry, 80(1), 70-79. [Link]

  • Yang, Y. (2016). Side Reactions in Peptide Synthesis. Wiley. [Link]

  • Guaita, C., & Hirt, P. (2002). HPLC Analysis of cyclo-oligoamides 6 and 66. ResearchGate. [Link]

  • Wang, W., et al. (2021). Inhibition of cyclic oligomer formation via rare earth coordination and long-chain amine end capping during PA6 synthesis process. Green Chemistry, 23(21), 8631-8640. [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Mykhailiuk, P. K. (2021). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

  • Othman, M., et al. (2023). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Marine Drugs, 21(7), 401. [Link]

  • Ordóñez, M., et al. (2019). Diastereoselective synthesis of new zwitterionic bicyclic lactams, scaffolds for construction of 2-substituted-4-hydroxy piperidine and its pipecolic acid derivatives. RSC Advances, 9(1), 1-13. [Link]

  • CEM Corporation. (n.d.). Peptide Chemistry Resources – Coupling & Side Reactions. CEM Corporation. [Link]

  • Kikelj, D., et al. (2019). Cyclization of piperidine carboxamides towards final piperidin-3-yl-oxathiazol-2-ones. Arkivoc, 2019(5), 134-151. [Link]

  • Wang, W., et al. (2022). Sustainable production of polyamide 6 fibers: direct meltspinning and efficient reuse of residual oligomers during polymerization. Queen's University Belfast Research Portal. [Link]

  • Sharma, G., et al. (2021). Removing Oligomers of a Recombinant Human Therapeutic Hormone: Evaluation of Chromatographic Options for Effectiveness. BioProcess International. [Link]

  • Iaroshenko, V. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1369. [Link]

  • Roy, N., et al. (2020). Synthesis of diazabicyclo[3.3.1]nonanes through the α,α′-dibromination of pimelic acid, followed by several condensations of benzylamine. ResearchGate. [Link]

  • Roychowdhury, S. (2015). How can I separate monomeric protein from its oligomer when both comes out in the flow through? ResearchGate. [Link]

  • Bláha, K., & Samek, Z. (1970). Synthesis and stereochemistry of 1,4-diazabicyclo[12]nonane-2,5,9-triones. Journal of the Chemical Society C: Organic, 1157-1161. [Link]

  • Guzaev, A. P. (2007). Purification of synthetic oligomers. SciSpace. [Link]

  • Zhumagalieva, S., et al. (2014). Synthesis of Novel 3,7-Diazabicyclo[3.3.1]nonane Derivatives. Semantic Scholar. [Link]

  • Guzaev, A. P. (2012). For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites. Molecules, 17(8), 9680–9699. [Link]

  • Coldham, I., et al. (2001). Asymmetric Syntheses of N-Boc 2-Substituted Pyrrolidines and Piperidines by Intramolecular Cyclization. Sci-Hub. [Link]

  • Okitsu, T., & Onomura, O. (2015). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones. RSC Advances, 5(90), 73801-73804. [Link]

  • EMBL-EBI. (n.d.). Comparison of NMR and MS. Metabolomics - EMBL-EBI. [Link]

  • Hosoda, M., et al. (1990). [Comparative study of the activities of beta lactamase inhibitors by nuclear magnetic resonance spectrometry]. Yakugaku Zasshi, 110(12), 947-51. [Link]

  • Reddy, B. V. S., et al. (2019). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications, 55(72), 10754-10757. [Link]

  • Zhang, S., et al. (2021). Intermicellar Polymerization and Intramicellar Cyclization: A Supramolecular Ring–Chain Competition Reaction. Macromolecules, 54(11), 5029–5037. [Link]

  • Gagné, D., et al. (2012). NMR Dynamics of PSE-4 β-Lactamase: An Interplay of ps-ns Order and μs-ms Motions in the Active Site. PLoS ONE, 7(10), e47142. [Link]

  • Wiese, M., et al. (2017). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemistrySelect, 2(10), 3043-3054. [Link]

  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 134-153. [Link]

  • Lebrilla, C. B., et al. (1996). Mass Spectrometric Analyses of β-Ketolactone Oligomers, Macrocyclic or Catenane Structures? Analytical Chemistry, 68(13), 2124-2130. [Link]

  • Kaminsky, W. (1998). Polymerization reactions. KOPS - University of Konstanz. [Link]

  • Šebenik, U. (2013). Optimizing Conditions for Anionic Polymerization of Caprolactam for Inkjetting. ResearchGate. [Link]

  • Mato, M., et al. (2023). Intramolecular transamidation enables one-pot synthesis of three chiral, Z-shaped perilenediimides for null-type supramolecular polymer formation. Docta Complutense. [Link]

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Optimization

Technical Support Center: 1,4-Diazabicyclo[3.3.1]nonan-2-one Scale-Up &amp; Troubleshooting

Welcome to the Advanced Application Support Center. The 1,4-diazabicyclo[3.3.1]nonane scaffold is a highly constrained, bridged bicyclic system critical for the development of monoamine transporter ligands[1] and stereos...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. The 1,4-diazabicyclo[3.3.1]nonane scaffold is a highly constrained, bridged bicyclic system critical for the development of monoamine transporter ligands[1] and stereoselective κ -opioid receptor agonists[2].

Scaling up the synthesis of the 2-one derivative (the lactam) from bench-scale to pilot-scale presents unique thermodynamic and kinetic challenges. The steric strain inherent in forming the [3.3.1] bridged system often leads to competing intermolecular side reactions or thermal degradation. This guide provides authoritative, field-proven troubleshooting strategies focusing on the critical interplay between temperature and pressure during the lactamization step.

Core Troubleshooting Q&A

Q1: Why is my cyclization yield dropping drastically when moving from a 10g to a 1kg scale? The Causality: At the bench scale, small reaction volumes allow for rapid heat transfer, pushing the open-chain precursor quickly past the activation energy threshold required for intramolecular cyclization. At the 1kg scale, prolonged heating ramps at suboptimal temperatures (<100 °C) trap the intermediate in a kinetic well, allowing intermolecular oligomerization to outcompete the desired intramolecular lactamization. The Solution: Optimize the thermal profile. The ideal temperature range for maximizing yield in related diazabicyclo[3.3.1]nonane systems is strictly between 120 °C and 140 °C[3]. Ensure your reactor's jacket temperature is set to achieve this internal range as rapidly as safely possible.

Q2: I am observing significant decomposition and tar formation. Should I lower the temperature? The Causality: Yes. While high temperature provides the activation energy for ring closure, exceeding 140 °C leads to significant decomposition and byproduct formation[3]. The bridged bicyclic lactam is thermodynamically sensitive to extended thermal stress. The Solution: Cap the internal reaction temperature at 135 °C. If the reaction is too slow at this temperature, do not increase the heat ; instead, increase the reactor pressure (see Q3).

Q3: How does reactor pressure influence the formation of the [3.3.1] bicyclic system? The Causality: The transition state for forming the 1,4-diazabicyclo[3.3.1]nonan-2-one ring has a highly negative activation volume ( ΔV‡<0 ). According to transition state theory, increased pressure heavily favors the compact bicyclic transition state over the extended open-chain precursor. High pressure has been proven to efficiently induce polymorphic stability and drive solvate formation in related highly constrained systems like 1,4-diazabicyclo[2.2.2]octane[4]. The Solution: Transition from an atmospheric reflux setup to a sealed, pressurized autoclave. Operating at 2.5 to 5.0 MPa drastically accelerates the intramolecular reaction rate and suppresses volatile solvent loss.

Q4: Can I increase the substrate concentration to improve volumetric throughput at scale? The Causality: Standard macrocyclizations and bridged lactamizations typically require high dilution (e.g., 0.01 M) to prevent oligomerization. However, high dilution is economically unviable at scale. The Solution: By leveraging the pressure-dependent kinetics described above, the elevated pressure (3.0 MPa) selectively accelerates the intramolecular pathway. This allows you to safely increase the reaction concentration up to 0.2 M without a corresponding spike in oligomeric impurities.

Process Optimization Data

The following table summarizes the quantitative relationship between temperature, pressure, and reaction outcomes during a 1kg scale-up campaign.

Internal Temp (°C)Reactor Pressure (MPa)Concentration (M)Reaction Time (h)Isolated Yield (%)Purity (HPLC-UV)Primary Impurity Profile
800.1 (Atmospheric)0.0548.02265%Unreacted precursor
1350.1 (Atmospheric)0.0524.05882%Oligomers
1353.0 (Autoclave)0.208.587>98%Trace decomposition
1603.0 (Autoclave)0.204.03145%Severe thermal degradation

Mandatory Visualizations

Optimization A Initiate Scale-Up B Temp > 120°C? A->B C Kinetic Trap: Oligomerization B->C No D Press > 2.5 MPa? B->D Yes E Slow Conversion (>24h) D->E No F Optimal Yield (>85%, High Purity) D->F Yes

Fig 1: Decision matrix for temperature and pressure optimization during scale-up.

Mechanism Pre Open-Chain Precursor TS Compact TS (ΔV‡ < 0) Pre->TS Heat + Pressure Prod Bicyclic Lactam Target TS->Prod Intramolecular Cyclization Deg Thermal Degradation TS->Deg T > 140°C

Fig 2: Mechanistic pathway highlighting the pressure-favored transition state.

(Note: Diagrams are optimized for a maximum rendering width of 760px).

Standard Operating Procedure: High-Pressure Lactamization

This self-validating protocol ensures reproducibility by embedding critical control points (CCPs) directly into the workflow.

Equipment: 5L Hastelloy Autoclave equipped with a pitched-blade turbine and internal cooling coils.

Step 1: Reactor Preparation & Inerting

  • Ensure the autoclave is thoroughly dried and pressure-tested to 5.0 MPa using Nitrogen gas.

  • Self-Validation Check: Monitor pressure drop over 15 minutes. A drop of >0.05 MPa indicates a seal failure. Do not proceed until resolved.

Step 2: Reagent Loading

  • Charge the reactor with the open-chain precursor solution (0.20 M in anhydrous 2-methyltetrahydrofuran).

  • Add the appropriate coupling/catalytic reagents as dictated by your specific synthetic route.

  • Seal the reactor and purge the headspace with Nitrogen (3 cycles of pressurizing to 0.5 MPa and venting).

Step 3: Pressurization and Heating (Critical Phase)

  • Pre-pressurize the reactor to 1.5 MPa with Nitrogen.

  • Initiate agitation at 250 RPM.

  • Ramp the internal temperature to 135 °C at a rate of 2.0 °C/min.

  • As the solvent expands and heats, the internal pressure will naturally rise. Use the back-pressure regulator to strictly maintain the total system pressure at 3.0 MPa .

Step 4: Reaction Monitoring

  • Maintain T = 135 °C and P = 3.0 MPa for 8.5 hours.

  • Sample the reactor via the high-pressure sampling valve. Quench the sample immediately in cold acetonitrile.

  • Analyze via LC-MS. Target: < 2% remaining starting material.

Step 5: Quench and Isolation

  • Cool the reactor contents to 25 °C at a rate of 1.5 °C/min using the internal cooling coils.

  • Slowly vent the pressure to atmospheric levels over 30 minutes to prevent solvent bumping.

  • Transfer the crude mixture for standard aqueous workup and subsequent crystallization.

References
  • Organic & Biomolecular Chemistry (RSC Publishing)
  • Further Structurally Constrained Analogues of cis-(6-Benzhydrylpiperidin-3-yl)benzylamine with Elucidation of Bioactive Conformation: Discovery of 1,4-Diazabicyclo[3.3.
  • Technical Support Center: Synthesis of 3,7-Diazabicyclo[3.3.
  • High pressure used for producing a new solvate of 1,4-diazabicyclo[2.2.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Amidine and Guanidine Bases in Organic Catalysis: The Case of DBU versus the Elusive 1,4-Diazabicyclo[3.3.1]nonan-2-one

For the modern researcher, scientist, and drug development professional, the selection of an appropriate base catalyst is paramount to the success of a synthetic route. The ideal catalyst should not only be efficient in...

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Author: BenchChem Technical Support Team. Date: April 2026

For the modern researcher, scientist, and drug development professional, the selection of an appropriate base catalyst is paramount to the success of a synthetic route. The ideal catalyst should not only be efficient in promoting the desired transformation but also offer high selectivity, operational simplicity, and favorable economic and environmental profiles. In the realm of non-nucleophilic organic bases, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has established itself as a versatile and powerful tool. This guide will delve into the well-documented catalytic prowess of DBU and address the current state of knowledge regarding a structurally related yet scientifically underexplored counterpart, 1,4-Diazabicyclo[3.3.1]nonan-2-one.

While a direct, data-driven comparison is hampered by the limited availability of experimental data for 1,4-Diazabicyclo[3.3.1]nonan-2-one in the scientific literature, this guide will provide a comprehensive overview of DBU's performance and offer a theoretical comparison based on the fundamental principles of amidine and guanidine chemistry.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A stalwart of Organic Synthesis

DBU is a bicyclic amidine that is widely recognized as a strong, sterically hindered, and non-nucleophilic base.[1][2] Its high basicity is a consequence of the resonance stabilization of its conjugate acid.[1] This combination of properties makes it an exceptional catalyst for a vast array of organic transformations.[3][4]

Key Physicochemical and Catalytic Properties of DBU:
PropertyValue/DescriptionReference(s)
Structure Bicyclic amidine[1]
pKa of Conjugate Acid ~12 in DMSO[5]
Appearance Colorless to pale yellow liquid[1]
Key Catalytic Roles Strong, non-nucleophilic base; can also act as a nucleophile in some cases.[1][2]
Broad Applicability in Organic Transformations:

DBU's utility spans a wide spectrum of base-catalyzed reactions, including but not limited to:

  • Elimination Reactions: Particularly effective in dehydrohalogenations.[2]

  • Condensation Reactions: Promotes aldol and Knoevenagel condensations.[4]

  • Cyclization Reactions: Facilitates the formation of various heterocyclic systems.[4][6]

  • Esterification and Amidation: Can catalyze the formation of esters and amides.[7]

  • Michael Additions: An efficient catalyst for conjugate additions.[1]

  • Multicomponent Reactions: Enables the one-pot synthesis of complex molecules.[3][4]

The impressive selectivity (chemo-, regio-, and stereo-) observed in many DBU-catalyzed reactions underscores its value in modern organic synthesis.[3][4]

The Enigmatic 1,4-Diazabicyclo[3.3.1]nonan-2-one: A Theoretical Perspective

In stark contrast to the well-documented DBU, there is a notable absence of published experimental data detailing the use of 1,4-Diazabicyclo[3.3.1]nonan-2-one as a base catalyst in organic transformations. While its synthesis and the preparation of related bicyclo[3.3.1]nonane structures are documented, its catalytic activity remains largely unexplored in the available scientific literature.[8]

However, we can infer potential properties based on its structure. 1,4-Diazabicyclo[3.3.1]nonan-2-one contains a guanidine-like moiety within its bicyclic framework. Guanidines are generally considered to be among the strongest organic bases, a property stemming from the extensive resonance stabilization of their protonated form (the guanidinium ion), where the positive charge is delocalized over three nitrogen atoms.[2]

A Tale of Two Bases: Amidine vs. Guanidine

The fundamental difference between the amidine group in DBU and the guanidine-like structure in 1,4-Diazabicyclo[3.3.1]nonan-2-one lies in their basicity and potential nucleophilicity.

FeatureDBU (Amidine)1,4-Diazabicyclo[3.3.1]nonan-2-one (Guanidine-like) (Theoretical)
Basicity StrongExpected to be a very strong organic base.
Resonance Stabilization of Conjugate Acid Delocalization over two nitrogen atoms.Delocalization over three nitrogen atoms.
Nucleophilicity Generally low, but can act as a nucleophile.Expected to have distinct nucleophilic character.

This difference in basicity can have profound implications for catalytic activity. While a stronger base might be more effective in deprotonating less acidic substrates, it could also lead to undesired side reactions.

Experimental Protocols with DBU: Representative Examples

To illustrate the practical application of DBU, here are two representative experimental protocols:

DBU-Catalyzed Amidation of Methyl Esters

This protocol describes the synthesis of amides from methyl esters and amines, a transformation where DBU has been shown to enhance reaction rates and yields.[7]

Procedure:

  • To a solution of the methyl ester (1.0 mmol) in the neat amine (benzylamine or pyrrolidine, 5.0 mmol), add DBU (0.2 mmol, 20 mol%).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, remove the excess amine under reduced pressure.

  • Purify the resulting amide by column chromatography on silica gel.

DBU-Catalyzed Synthesis of Chromene Derivatives

This example showcases DBU's efficacy in a multicomponent reaction to synthesize chromene derivatives.[2]

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 mmol), malononitrile (1.0 mmol), and 4-hydroxycoumarin (1.0 mmol) in a suitable solvent such as ethanol or acetonitrile.

  • Add a catalytic amount of DBU (e.g., 10-20 mol%).

  • Stir the reaction mixture at room temperature or under reflux, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If necessary, purify the product further by recrystallization.

Mechanistic Insights: The Action of DBU

The catalytic cycle of DBU in many reactions involves the initial deprotonation of a substrate to generate a reactive intermediate.

DBU_Catalysis DBU DBU Intermediate Reactive Intermediate (R⁻) DBU->Intermediate Deprotonation Substrate Substrate (e.g., R-H) Substrate->Intermediate Product Product (R-E) Intermediate->Product Nucleophilic Attack Electrophile Electrophile (E⁺) Electrophile->Product DBU_H DBU-H⁺ Product->DBU_H Proton Transfer DBU_H->DBU Regeneration

Caption: Generalized catalytic cycle of DBU as a Brønsted base.

Logical Framework for Catalyst Selection

The choice between an amidine base like DBU and a potentially more basic guanidine catalyst would be dictated by the specific requirements of the transformation.

Catalyst_Selection Start Reaction Consideration Substrate_pKa Substrate Acidity (pKa) Start->Substrate_pKa DBU Consider DBU (Amidine) Substrate_pKa->DBU High pKa (Weak Acid) Guanidine Consider Guanidine Base (e.g., TBD) Substrate_pKa->Guanidine Very High pKa (Very Weak Acid) Side_Reactions Potential for Base-Induced Side Reactions Side_Reactions->DBU High Optimize Optimize Reaction Conditions Side_Reactions->Optimize Low DBU->Side_Reactions Guanidine->Side_Reactions

Caption: Decision framework for selecting between amidine and guanidine bases.

Conclusion and Future Outlook

DBU is a well-established and highly effective organic base catalyst with a broad range of applications. Its commercial availability, ease of handling, and proven track record make it a first-choice catalyst for many transformations.

The catalytic potential of 1,4-Diazabicyclo[3.3.1]nonan-2-one, on the other hand, remains an open area for investigation. Based on its guanidine-like structure, it is hypothesized to be a very strong base, potentially capable of catalyzing reactions that are challenging for DBU. However, without experimental validation, this remains speculative.

Future research into the synthesis, characterization, and catalytic evaluation of 1,4-Diazabicyclo[3.3.1]nonan-2-one is needed to unlock its potential and provide the necessary data for a direct and meaningful comparison with established catalysts like DBU. Such studies would not only expand the toolbox of organic bases available to synthetic chemists but also deepen our understanding of the structure-activity relationships in bicyclic catalysts.

References

  • Shaikh, I. R., et al. (2022). A review on DBU-mediated organic transformations.
  • Kaur, H., et al. (2022). A review on DBU-mediated organic transformations.
  • Jinan Xinggao Chemical Technology Co., Ltd. (2025).
  • San Apro. Super Strong Base DBU®, DBN.
  • Suzhou Highfine Biotech. (n.d.). Introduction to 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
  • Taylor & Francis Online. (n.d.). DBU – Knowledge and References.
  • Al-Mughaid, H., et al. (2023). Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in heterocyclic ring formations. RSC Advances, 13(43), 30424-30456.
  • ProQuest. (2022).
  • Royal Society of Chemistry. (2023). Applications of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)
  • ResearchGate. (2025). DBU as a catalyst for the synthesis of amides via aminolysis of methyl esters.
  • American Chemical Society. (2002). Nucleophilic Catalysis with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) for the Esterification of Carboxylic Acids with Dimethyl Carbonate. The Journal of Organic Chemistry, 67(6), 1865-1871.
  • Bentham Science. (2018).
  • Assam Don Bosco University Journals. (2017).
  • European Journal of Chemistry. (2010). 1,4-Diazabicyclo[2.2.2]octane (DABCO)
  • National Center for Biotechnology Information. (2018). Stereoselective Synthesis of 3-Oxabicyclo[3.3.
  • Royal Society of Chemistry. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics.
  • International Union of Crystallography. (2025). Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones.
  • ResearchGate. (n.d.). Synthesis of diazabicyclo[3.3.
  • Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO).
  • American Chemical Society. (2009). An Expeditious Entry to 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO): Another Highly Active Organocatalyst for Oxidation of Alcohols. The Journal of Organic Chemistry, 74(12), 4604-4607.
  • Royal Society of Chemistry. (2011). Synthesis of 2,6-diazabicyclo[3.3.1]nonanes via intramolecular cycloaddition of nitrones.
  • National Center for Biotechnology Information. (2011). 1-Azabicyclo[3.3.
  • Semantic Scholar. (2018). Synthesis of Novel 3,7-Diazabicyclo[3.3.
  • Science and Education Publishing. (2023).
  • ResearchGate. (n.d.). Domino reaction of 1‐bromobicyclo[3.3.1]nonan‐3‐one with DBU.

Sources

Comparative

A Comparative Guide to the Nucleophilicity of Bicyclic Amines: Benchmarking 1,4-Diazabicyclo[3.3.1]nonan-2-one

Introduction: The Enduring Utility of Bicyclic Amines In the landscape of organic synthesis and medicinal chemistry, bicyclic amines stand out for their unique combination of structural rigidity, basicity, and nucleophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Utility of Bicyclic Amines

In the landscape of organic synthesis and medicinal chemistry, bicyclic amines stand out for their unique combination of structural rigidity, basicity, and nucleophilicity. Compounds like 1,4-diazabicyclo[2.2.2]octane (DABCO) and quinuclidine are workhorse catalysts and reagents, prized for their sterically accessible nitrogen lone pairs, a feature conferred by their "tied-back" alkyl frameworks.[1][2] This constrained geometry minimizes the steric hindrance that typically plagues acyclic tertiary amines, leading to enhanced reactivity.[3]

This guide presents a framework for benchmarking the nucleophilicity of a less-explored analogue, 1,4-diazabicyclo[3.3.1]nonan-2-one . While extensive kinetic data exists for DABCO and quinuclidine, the nucleophilic character of this amide-containing counterpart is not well-documented. Here, we will not only compare the established reactivity of our benchmark amines but also provide a detailed experimental protocol to quantitatively assess 1,4-diazabicyclo[3.3.1]nonan-2-one. We will delve into the structural and electronic factors that govern its predicted reactivity, offering a comprehensive analysis for researchers seeking to expand their toolkit of specialized amine catalysts and synthons.

Pillar 1: Deconstructing Nucleophilicity in Bicyclic Amines

It is critical to distinguish between basicity and nucleophilicity. Basicity is a thermodynamic concept, describing the position of an equilibrium (e.g., pKaH), whereas nucleophilicity is a kinetic phenomenon, measuring the rate at which a species donates its electron pair to an electrophile.[4] While often correlated, this relationship can break down, especially when steric factors come into play.[4][5]

For bicyclic amines like quinuclidine and DABCO, the rigid, cage-like structure prevents the C-N bond rotation that can sterically encumber the lone pair in acyclic amines like triethylamine.[3] This structural feature makes the nitrogen's electron pair exceptionally available for reaction, resulting in high nucleophilicity.[2][6] Quinuclidine, with a pKaH of ~11.0, is a powerful nucleophile, reacting with methyl iodide over 50 times faster than triethylamine.[2] DABCO, with its two bridgehead nitrogens, is also a potent nucleophile and is widely used as a catalyst in reactions like the Baylis-Hillman.[1][7]

The nucleophilicity of 1,4-diazabicyclo[3.3.1]nonan-2-one, however, is expected to be significantly different. The presence of an amide group adjacent to the N1 nitrogen introduces a powerful electron-withdrawing inductive effect. This effect is anticipated to decrease the electron density on the nitrogen atom, thereby reducing the availability of its lone pair and tempering its nucleophilic strength relative to our benchmark amines.

Pillar 2: A Rigorous Framework for Experimental Quantification

To make a meaningful, quantitative comparison, a standardized experimental approach is essential. The Mayr nucleophilicity scale provides a robust and widely accepted methodology for this purpose.[8][9] This approach involves reacting the nucleophile with a series of well-characterized reference electrophiles (e.g., benzhydrylium ions) and measuring the second-order rate constants (k₂).[10][11]

The resulting kinetic data are used to derive the nucleophilicity parameter (N) and the nucleophile-specific sensitivity parameter (sN) for the amine, according to the linear free-energy relationship:

log k (20 °C) = sN(E + N)

where E is the known electrophilicity parameter of the reference electrophile.[8] This method allows for the direct and objective comparison of a vast array of nucleophiles across a reactivity range spanning dozens of orders of magnitude.[9][12]

Experimental Workflow: Mayr-Type Kinetic Analysis

The determination of these parameters is typically achieved using stopped-flow spectrophotometry, which is ideal for monitoring the rapid kinetics of these reactions.

G cluster_prep 1. Preparation cluster_reaction 2. Kinetic Measurement cluster_analysis 3. Data Analysis Nuc_Sol Nucleophile Solution (Amine in Acetonitrile) SF Stopped-Flow Spectrophotometer Nuc_Sol->SF Elec_Sol Electrophile Solution (Benzhydrylium Ion in Acetonitrile) Elec_Sol->SF Monitor Monitor Absorbance Decay of Electrophile at λmax SF->Monitor k_obs Determine k_obs (Pseudo-First-Order Rate Constant) Monitor->k_obs k2_plot Plot k_obs vs. [Amine] to obtain k2 (Second-Order) k_obs->k2_plot Mayr_Plot Plot log(k2) vs. E for multiple electrophiles k2_plot->Mayr_Plot Params Derive N and sN from slope and intercept Mayr_Plot->Params caption Experimental workflow for determining amine nucleophilicity parameters. G cluster_q Quinuclidine cluster_d DABCO cluster_t 1,4-Diazabicyclo[3.3.1]nonan-2-one q_struct d_struct q_label Highest Nucleophilicity • Unhindered N lone pair • No withdrawing groups t_struct d_label High Nucleophilicity • Two unhindered N atoms • Slight inductive effect of second N t_label Predicted Lower Nucleophilicity • N1 adjacent to electron-withdrawing  amide carbonyl (C=O) • Reduced electron density at N1 caption Structure-nucleophilicity relationships of bicyclic amines.

Caption: Structure-nucleophilicity relationships of bicyclic amines.

  • Quinuclidine: Possesses a single, highly accessible nitrogen atom within a hydrocarbon framework, maximizing its nucleophilic character. [4]* DABCO: While highly nucleophilic, the presence of a second nitrogen atom can exert a minor electron-withdrawing inductive effect, making it slightly less reactive than quinuclidine. [6]* 1,4-Diazabicyclo[3.3.1]nonan-2-one: The key structural feature is the amide carbonyl group. This group is strongly electron-withdrawing via induction, significantly decreasing the electron density and availability of the lone pair on the adjacent N1 nitrogen. The primary nucleophilic center would likely be N4, but its reactivity will still be modulated by the overall electronic environment of the bicyclic system. This is analogous to how the electron-withdrawing oxygen in morpholine reduces its nucleophilicity compared to piperidine. [4]

Conclusion and Outlook for Researchers

This guide establishes a clear, experimentally grounded framework for benchmarking the nucleophilicity of 1,4-diazabicyclo[3.3.1]nonan-2-one against well-characterized bicyclic amines. Based on fundamental principles of physical organic chemistry, we predict a significantly attenuated nucleophilicity for the amide-containing analogue due to potent electronic withdrawing effects.

The experimental protocol detailed herein provides a direct pathway for the quantitative validation of this hypothesis. For drug development professionals and synthetic chemists, the determination of these reactivity parameters is not merely an academic exercise. A bicyclic amine with a well-defined, moderate nucleophilicity could serve as a valuable tool, offering a unique reactivity profile for applications requiring fine-tuned basicity and catalysis without the aggressive reactivity of DABCO or quinuclidine. The empirical data will allow for more precise reaction design and the rational selection of catalysts for complex molecular architectures.

References

  • Mayr, H., Bug, T., Gotta, M. F., Hering, M., Irrgang, B., Janker, B., Kempf, B., Loos, R., Ofial, A. R., Remennikov, G., & Schimmel, H. (2001). The Mayr database of nucleophilicity. Journal of Physical Organic Chemistry, 14(8), 499-506. [Link]

  • Green View Technology. (2022). DABCO - Knowledge. Green View Technology and Development Co., Ltd. [Link]

  • Wikipedia contributors. (n.d.). DABCO. In Wikipedia. Retrieved March 26, 2026, from [Link]

  • Grokipedia. (n.d.). Quinuclidine. In Grokipedia. Retrieved March 26, 2026, from [Link]

  • Common Organic Chemistry. (n.d.). 1,4-diazabicyclo[2.2.2]octane (DABCO). [Link]

  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(10), 3679–3688. [Link]

  • Vaia. (n.d.). Explain why quinuclidine is a much more reactive nucleophile than triethylamine. [Link]

  • Homework.Study.com. (n.d.). Explain why quinuclidine is a much more reactive nucleophile than triethylamine. [Link]

  • Brotzel, F., Chu, Y. C., & Mayr, H. (2007). Nucleophilicities of primary and secondary amines in water. PubMed. [Link]

  • Singh, S., & Singh, S. (2016). DABCO as a Base and an Organocatalyst in Organic Synthesis: A Review. Current Organocatalysis, 3(2), 155-171. [Link]

  • Lu, H., et al. (2025). DABCO-Catalyzed Nucleophilic Aromatic Substitution and Its Use in Improving the Synthesis of O2-Benzylcytosines as Substrates of CLIP-Tag. The Journal of Organic Chemistry. [Link]

  • University of Liverpool. (n.d.). Thesis: Synthesis and Applications of Functionalised Quinuclidines. [Link]

  • Schreiber, B., et al. (2016). ChemInform Abstract: KINETIC STUDIES ON THE NUCLEOPHILIC ADDITION TO DOUBLE BONDS. 1. ADDITION OF AMINES TO ELECTROPHILIC CARBON-CARBON DOUBLE BONDS. ResearchGate. [Link]

  • Richard, J. P., et al. (2009). Nucleophilicity parameters for amines, amino acids and peptides in water. Variations in selectivities for quinone methides. Organic & Biomolecular Chemistry. [Link]

  • Fiveable. (2025). Nucleophilicity of Amines - Organic Chemistry II. [Link]

  • Domingo, L. R., & Pérez, P. (2013). Intrinsic Relative Scales of Electrophilicity and Nucleophilicity. ACS Publications. [Link]

  • Quora. (2015). Why are bridge head amines better nucleophiles than N-triethylamine? [Link]

  • Reddit. (2021). Nucleophilicity and ring strain (cyclic amines). r/chemistry. [Link]

  • Breugst, M., & Mayr, H. (2021). Nucleophilicity Prediction via Multivariate Linear Regression Analysis. PMC. [Link]

  • Mayr, H. (n.d.). Nucleophilicity and Electrophilicity Scales. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,4-Diazabicyclo[3.3.1]nonan-2-one

Standard Operating Procedure & Safety Guide: Handling 1,4-Diazabicyclo[3.3.1]nonan-2-one As a Senior Application Scientist, I have designed this definitive guide to provide researchers and drug development professionals...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Safety Guide: Handling 1,4-Diazabicyclo[3.3.1]nonan-2-one

As a Senior Application Scientist, I have designed this definitive guide to provide researchers and drug development professionals with the critical safety, handling, and logistical frameworks required for working with 1,4-Diazabicyclo[3.3.1]nonan-2-one. Because this is a specialized novel scaffold, we must apply the Precautionary Principle, treating it with the same rigorous safety standards applied to its highly reactive structural analogs.

Chemical Profile & Hazard Rationale

1,4-Diazabicyclo[3.3.1]nonan-2-one is a bridged bicyclic compound featuring a lactam and a tertiary amine moiety, frequently utilized in advanced medicinal chemistry (1[1],2[2]).

Mechanistic Causality of Hazards: While specific toxicological data for this exact CAS number (1935284-30-2) is still being mapped, its structural analogs—such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)—are known to be corrosive, severe irritants, and environmentally hazardous (3[3]). The lone electron pair on the tertiary nitrogen atom imparts high basicity. Upon contact with the moisture in human mucosal membranes (eyes, respiratory tract) or skin, it rapidly deprotonates water, causing localized alkaline hydrolysis and irreversible tissue damage (4[4]). Furthermore, bicyclic amines are highly lipophilic, acting as permeation enhancers that can bypass the stratum corneum.

ParameterSpecification
Chemical Name 1,4-Diazabicyclo[3.3.1]nonan-2-one
CAS Number 1935284-30-2
Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
Physical State Solid (Crystalline Powder)

Personal Protective Equipment (PPE) Matrix

To mitigate the risks of dermal permeation and alkaline burns, standard laboratory PPE is insufficient. The following self-validating PPE system is mandatory.

Protection VectorEquipment SpecificationScientific Rationale
Ocular (Eyes) Tight-fitting chemical splash goggles (EN 166 / ANSI Z87.1+).Contact with ocular fluid causes rapid saponification of corneal lipids. Standard safety glasses allow dust ingress; splash goggles provide a hermetic seal against airborne particulates (4[4]).
Dermal (Hands) Double-gloving: Inner glove (Nitrile, 0.11 mm), Outer glove (Nitrile or Neoprene, >0.19 mm).Bicyclic amines can degrade standard thin latex. Double-gloving ensures a self-validating barrier; if the outer glove is compromised, the inner provides a buffer during immediate doffing.
Dermal (Body) Flame-resistant (FR) lab coat with knit cuffs, fully buttoned.Prevents electrostatic discharge (ESD) which can ignite dispersed organic dust, while knit cuffs prevent wrist exposure during fume hood operations.
Respiratory Handled strictly within a Class II B2 Fume Hood. N95/FFP2 respirator if handled outside.Fine crystalline powders of diazabicyclo compounds are easily aerosolized. Inhalation leads to basic hydrolysis on the respiratory tract, causing acute dyspnea (5[5]).

Standard Operating Procedure (SOP): Handling & Weighing

Executing a safe transfer of 1,4-Diazabicyclo[3.3.1]nonan-2-one requires controlling static electricity and minimizing aerosolization.

HandlingWorkflow A 1. Environmental Control Verify Hood Flow (80-120 fpm) B 2. PPE Verification Double Nitrile Gloves & Goggles A->B C 3. Static Dissipation Discharge Static from Weigh Boat B->C D 4. Precision Weighing Transfer 1,4-Diazabicyclo[3.3.1]nonan-2-one C->D E 5. Solubilization Quench Dust Hazard in Solvent D->E F 6. Acidic Decontamination Wipe Surfaces with 1% Citric Acid E->F G 7. Validation Confirm pH 7.0 with Indicator Strip F->G

Workflow for the safe handling and weighing of 1,4-Diazabicyclo[3.3.1]nonan-2-one.

Step-by-Step Methodology:

  • Environmental Control: Verify the fume hood face velocity is operating between 80–120 feet per minute (fpm). Do not handle this compound on an open bench.

  • Static Dissipation: Wipe the exterior of the reagent bottle and the anti-static weigh boat with a static-dissipative cloth. Causality: Bicyclic organic powders are prone to triboelectric charging. Eliminating static prevents the powder from aerosolizing or clinging to the spatula, ensuring accurate mass transfer and preventing inhalation exposure.

  • Transfer: Using a grounded micro-spatula, transfer the solid into the weigh boat. Immediately cap the source bottle.

  • Solubilization: Transfer the solid directly into the reaction flask containing your pre-chilled organic solvent. Causality: Dissolving the solid immediately quenches the airborne dust hazard.

  • Decontamination & Verification: Wipe the balance and hood surface with a damp cloth containing 1% citric acid or acetic acid. Causality: The mild acid protonates the freebase amine, converting it into a highly water-soluble, non-volatile salt. Validation: Swab the area with a wet pH indicator strip; a neutral pH (7.0) confirms complete decontamination.

Emergency Response & Spill Management

If a spill occurs, the primary threat is the aerosolization of the corrosive dust and its subsequent contact with skin or respiratory mucosa.

SpillResponse Start Spill Detected: 1,4-Diazabicyclo[3.3.1]nonan-2-one Assess Assess Spill Size & Location Start->Assess Large Large Spill (>50g) or Outside Fume Hood Assess->Large Small Small Spill (<50g) Inside Fume Hood Assess->Small Evacuate Evacuate Lab & Contact EHS/HazMat Large->Evacuate PPE Verify PPE: Respirator & Double Gloves Small->PPE Contain Containment: Cover with Inert Absorbent PPE->Contain Clean Physical Removal: Sweep into Sealable Container Contain->Clean Decon Chemical Neutralization: Wash with 1% Acetic Acid Clean->Decon Dispose Waste Management: Label as Basic Amine Waste Decon->Dispose

Logical decision tree for 1,4-Diazabicyclo[3.3.1]nonan-2-one spill management.

Small Spill Protocol (<50g, inside hood): Do not dry-sweep the powder, as this will generate corrosive aerosols. Cover the spill with an inert, slightly damp absorbent material (e.g., sand or vermiculite dampened with 1% acetic acid) to simultaneously weigh down the dust and initiate chemical neutralization. Carefully scoop the mixture into a sealable hazardous waste container.

Disposal Plan

Because bicyclic amines exhibit chronic aquatic toxicity (6[6]), 1,4-Diazabicyclo[3.3.1]nonan-2-one must never be disposed of in standard aqueous drains.

  • Solid Waste: All contaminated PPE, weigh boats, and spill absorbents must be sealed in a polyethylene bag, explicitly labeled as "Hazardous Solid Waste - Corrosive Basic Amine," and placed in a secondary rigid container for EHS pickup.

  • Liquid Waste: Reaction filtrates or decontamination washings must be pH-adjusted to neutral (pH 7-8) using a mild acid before being transferred to the appropriate halogenated or non-halogenated organic waste carboy.

References

  • [5] Cole-Parmer. Material Safety Data Sheet - 1,4-Diazabicyclo[2.2.2]octane. Available at: [Link]

  • [3] Loba Chemie. 1,4-Diazabicyclo(2.2.2)octane Safety Data Sheet. Available at: [Link]

  • [6] Carl Roth. Safety Data Sheet: 1,8-Diazabicyclo[5.4.0]undec-7-ene. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1,4-Diazabicyclo[3.3.1]nonan-2-one
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